DL-Methionine-13C
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylsulfanyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583944 | |
| Record name | (1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68799-90-6 | |
| Record name | (1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is DL-Methionine-13C and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine-13C is a stable, non-radioactive isotopically labeled form of the essential amino acid DL-methionine. In this molecule, one or more carbon atoms have been replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution makes it an invaluable tracer for in vivo and in vitro studies of metabolic pathways, protein synthesis, and drug metabolism. Its primary application lies in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where the ¹³C label provides a distinct signal that allows for the tracking and quantification of methionine and its metabolic products.
This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its central role in cellular metabolism.
Chemical and Physical Properties
The physical and chemical properties of this compound are nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight. The table below summarizes its key properties.
| Property | Value | Reference |
| Chemical Name | (RS)-2-Amino-4-(methylthio)butyric acid-¹³C | [1] |
| Molecular Formula | C₄¹³CH₁₁NO₂S | [1] |
| Molecular Weight | Approximately 150.21 g/mol (for single ¹³C substitution) | |
| Appearance | White, crystalline powder or small flakes | [1] |
| Melting Point | Approximately 281 °C (with decomposition) | [2] |
| Solubility | Sparingly soluble in water; soluble in dilute acids and alkali hydroxides; very slightly soluble in ethanol; practically insoluble in ether. | [1][3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| CAS Number | 68799-90-6 (for DL-Methionine-1-¹³C) |
Experimental Protocols
Synthesis of DL-Methionine-1-¹³C
The synthesis of DL-Methionine-¹³C can be achieved through various chemical routes, often adapting classical methods for amino acid synthesis with the use of a ¹³C-labeled precursor. A common approach is a modification of the Strecker synthesis.
Materials:
-
Acrolein
-
Methyl mercaptan
-
Potassium cyanide-¹³C (K¹³CN)
-
Ammonium chloride (NH₄Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., methanol, diethyl ether)
Procedure:
-
Formation of α-aminonitrile: React acrolein with methyl mercaptan to form 3-(methylthio)propanal. Subsequently, react the aldehyde with potassium cyanide-¹³C and ammonium chloride in an aqueous solution. This step introduces the ¹³C-labeled nitrile group and the amino group.
-
Hydrolysis of the nitrile: The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the compound in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH). The nitrile group (-C≡N) is converted into a carboxylic acid group (-COOH), yielding DL-methionine-¹³C.
-
Purification: The crude DL-methionine-¹³C is purified through a series of steps including neutralization, crystallization, and washing with organic solvents to remove unreacted starting materials and byproducts. The final product is then dried to obtain a pure, crystalline powder.
Application in ¹³C-Metabolic Flux Analysis (MFA)
DL-Methionine-¹³C is a valuable tool for tracing the metabolic fate of methionine in cellular systems.
Objective: To quantify the flux through methionine-dependent pathways.
Materials:
-
Cell culture medium deficient in methionine
-
DL-Methionine-¹³C
-
Cultured cells of interest
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Cell Culture: Grow the cells in a standard culture medium. At a designated time, replace the standard medium with a medium containing a known concentration of DL-Methionine-¹³C and deficient in unlabeled methionine.
-
Isotopic Labeling: Allow the cells to grow in the labeled medium for a period sufficient to achieve a steady-state isotopic enrichment in the intracellular metabolites.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction procedure, typically using a cold solvent mixture (e.g., methanol/water).
-
Sample Preparation and Analysis: Prepare the extracted metabolites for MS analysis. This may involve derivatization to improve volatility for GC-MS. Analyze the samples to determine the mass isotopomer distribution of methionine and its downstream metabolites.
-
Data Analysis: Use specialized software to analyze the mass isotopomer data and calculate the metabolic fluxes through the relevant pathways.
Protein Labeling for NMR Spectroscopy
Incorporating ¹³C-methionine into proteins allows for the study of protein structure, dynamics, and interactions using NMR spectroscopy.
Objective: To specifically label methionine residues in a protein of interest for NMR analysis.
Materials:
-
Expression system (e.g., E. coli)
-
Expression vector containing the gene for the protein of interest
-
Minimal medium for bacterial culture
-
DL-Methionine-¹³C
-
Standard protein purification reagents and equipment
-
NMR spectrometer
Procedure:
-
Protein Expression: Transform the expression host with the plasmid containing the gene of interest. Grow the cells in a minimal medium containing ¹⁵N-ammonium chloride (for ¹H-¹⁵N correlation spectra) and unlabeled glucose.
-
Induction and Labeling: Induce protein expression and supplement the culture medium with DL-Methionine-¹³C. The bacteria will incorporate the labeled amino acid into the expressed protein.
-
Protein Purification: Harvest the cells, lyse them, and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
NMR Spectroscopy: Prepare a concentrated, pure sample of the labeled protein in a suitable buffer. Acquire NMR spectra (e.g., ¹H-¹³C HSQC) to observe the signals from the labeled methionine residues. These signals can then be used to probe the local environment and dynamics of the methionine side chains within the protein.[4]
Signaling Pathways and Logical Relationships
Methionine plays a central role in cellular metabolism, particularly in one-carbon metabolism. The following diagrams illustrate key pathways and experimental workflows.
Experimental workflow for utilizing this compound.
The central role of Methionine in the One-Carbon Metabolism pathway.
Conclusion
DL-Methionine-¹³C is a powerful and versatile tool for researchers in the life sciences. Its ability to act as a tracer in complex biological systems provides unparalleled insights into metabolic processes, protein function, and the mechanisms of drug action. The methodologies outlined in this guide offer a starting point for the application of this stable isotope in a wide range of experimental contexts, from fundamental metabolic research to the development of novel therapeutics.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Solution NMR spectroscopy of GPCRs: residue-specific labeling strategies with a focus on 13C-methyl methionine-labeling of the atypical chemokine receptor ACKR3 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DL-Methionine-¹³C versus L-Methionine-¹³C for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of DL-Methionine-¹³C and L-Methionine-¹³C for use in metabolic studies. This document outlines the core metabolic differences, details relevant experimental protocols, presents quantitative data for comparison, and provides visual diagrams of key metabolic pathways and experimental workflows.
Core Concepts: The Metabolic Divergence of L- and DL-Methionine
L-Methionine is the biologically active enantiomer, directly participating in protein synthesis and a wide array of metabolic functions as a precursor to S-adenosylmethionine (SAM), a universal methyl donor. DL-Methionine is a racemic mixture, containing equal parts L-Methionine and D-Methionine. For the D-enantiomer to be metabolically active, it must first undergo enzymatic conversion to L-Methionine. This conversion is a critical differentiating factor in their use as metabolic tracers.
The primary enzyme responsible for the initial step of this conversion is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. This process predominantly occurs in the liver and kidneys. The resulting α-keto acid, α-keto-γ-methylthiobutyric acid (KMTB), is then transaminated to form L-Methionine. However, this conversion is not entirely efficient, and a portion of the administered D-methionine may be excreted in the urine. This incomplete conversion is a key consideration when using DL-Methionine-¹³C as a tracer for L-Methionine metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the metabolic fate and efficiency of L-Methionine and D-Methionine from DL-Methionine.
| Parameter | L-Methionine | D-Methionine (from DL-Methionine) | Species | Reference |
| Bioavailability | High | Variable, generally lower than L-Methionine. Estimated to be 87.6% to 89.6% based on nitrogen retention in nursery pigs.[1] | Pigs | [1] |
| Peak Plasma Concentration | 9.8 +/- 1.1 µmol/dl | 14.4 +/- 2.3 µmol/dl | Humans | [2] |
| Urinary Excretion | Low | Significantly higher than L-Methionine. Approximately 20 times higher after ingestion.[2] In mice lacking DAAO, 82% of urinary methionine was the D-isomer.[3] | Humans, Mice | [2][3] |
| Nitrogen Retention | Linear increase with supplementation | Linear increase with supplementation, with a relative bioavailability of 101% (95% CI: 57%–146%) compared to L-Methionine in weanling pigs.[4] | Pigs | [4] |
Experimental Protocols
D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol is essential for determining the capacity of a tissue or cell line to convert D-Methionine to its metabolically usable L-form.
Principle: DAAO activity is measured by monitoring the production of hydrogen peroxide (H₂O₂) in a coupled reaction with horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic substrate.
Materials:
-
Tissue homogenate or cell lysate
-
DAAO Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)
-
D-Methionine solution (substrate)
-
o-dianisidine or other suitable chromogenic peroxidase substrate
-
Horseradish Peroxidase (HRP) solution
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates or cell lysates in ice-cold DAAO Assay Buffer.
-
Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.
-
Prepare a reaction mixture containing DAAO Assay Buffer, D-Methionine, and the chromogenic substrate.
-
Add HRP to the reaction mixture.
-
Initiate the reaction by adding the sample (supernatant).
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 436 nm for o-dianisidine) over time in a temperature-controlled spectrophotometer (37°C).[5]
-
Calculate DAAO activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized chromogen. One unit of DAAO is typically defined as the amount of enzyme that oxidizes one micromole of D-amino acid per minute under the specified conditions.[5]
In Vivo Stable Isotope Tracing with ¹³C-Labeled Methionine
This protocol outlines the general procedure for an in vivo metabolic study using either L-Methionine-¹³C or DL-Methionine-¹³C.
Principle: A known amount of the ¹³C-labeled tracer is administered to the subject, and the incorporation of the ¹³C label into various metabolites and proteins is measured over time using mass spectrometry.
Materials:
-
L-Methionine-¹³C or DL-Methionine-¹³C
-
Sterile saline for injection or appropriate vehicle for oral administration
-
Anesthesia (if required for sample collection)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue collection tools
-
Liquid nitrogen for snap-freezing samples
-
LC-MS/MS system
Procedure:
-
Tracer Administration: Administer a bolus or continuous infusion of L-Methionine-¹³C or DL-Methionine-¹³C to the subject. The route of administration (oral or intravenous) and dosage will depend on the specific research question.
-
Sample Collection: At predetermined time points, collect blood and tissue samples. Plasma should be separated by centrifugation. All samples should be immediately snap-frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until analysis.
-
Metabolite Extraction: Extract metabolites from plasma and tissues using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Protein Hydrolysis: To measure the incorporation of ¹³C-methionine into protein, precipitate the protein from the tissue homogenate, hydrolyze it into its constituent amino acids (e.g., using 6N HCl), and derivatize the amino acids for analysis.
-
LC-MS/MS Analysis: Analyze the extracted metabolites and protein hydrolysates using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to determine the isotopic enrichment of methionine and its downstream metabolites.
-
Data Analysis: Calculate the isotopic enrichment and metabolic flux rates based on the mass isotopomer distribution of the target analytes.
LC-MS/MS Protocol for ¹³C-Methionine and Metabolites
Principle: Liquid chromatography separates the metabolites of interest, which are then ionized and detected by a tandem mass spectrometer based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Appropriate HPLC column (e.g., C18 or HILIC)
Procedure:
-
Sample Preparation: Prepare extracted and/or hydrolyzed samples as described in the in vivo tracing protocol.
-
Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate methionine and its key metabolites (e.g., SAM, SAH, homocysteine, cysteine).
-
Mass Spectrometric Detection: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Monitor for the specific m/z transitions of the unlabeled (¹²C) and labeled (¹³C) forms of methionine and its metabolites.
-
Quantification: Create calibration curves using standards of known concentrations for both unlabeled and ¹³C-labeled analytes to quantify their absolute concentrations and isotopic enrichment in the biological samples.
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathways of L- and D-Methionine-¹³C.
Caption: Workflow for comparing L- and DL-Methionine-¹³C.
Conclusion
The choice between L-Methionine-¹³C and DL-Methionine-¹³C for metabolic studies hinges on the specific research question. L-Methionine-¹³C is the tracer of choice for directly probing pathways involving the biologically active form of methionine without the confounding factor of enzymatic conversion. DL-Methionine-¹³C, on the other hand, can be a valuable tool for investigating the efficiency and capacity of the D-to-L conversion process itself, and for studies where the cost of the tracer is a significant consideration. Researchers must carefully consider the potential for incomplete conversion and urinary loss of the D-isomer when interpreting data from studies using DL-Methionine-¹³C. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the informed selection and application of these powerful metabolic tracers.
References
- 1. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of equimolar doses of L-methionine, D-methionine and L-methionine-dl-sulfoxide on plasma and urinary amino acid levels in normal adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
An In-depth Technical Guide to the Applications of 13C-Labeled Methionine in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous fundamental biological processes. It serves not only as a building block for protein synthesis but also as a key component in one-carbon metabolism, a network of pathways crucial for methylation, nucleotide synthesis, and redox homeostasis.[1][2] The stable, non-radioactive isotope, Carbon-13 (¹³C), when incorporated into the methionine molecule, creates a powerful tracer that enables researchers to track its metabolic fate with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide details the core applications of ¹³C-labeled methionine in biomedical research, providing technical insights, experimental protocols, and quantitative data to facilitate its use in laboratory and clinical settings.
Core Applications
The versatility of ¹³C-labeled methionine allows its application across several key areas of biomedical research, from fundamental metabolic studies to clinical diagnostics and drug development.
Metabolic Flux Analysis (MFA) of One-Carbon Metabolism
One-carbon metabolism comprises the folate and methionine cycles, which are vital for generating S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][2] By introducing ¹³C-labeled methionine into cell cultures or in vivo models, researchers can trace the flow of the labeled carbon atom through these interconnected pathways.
This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the precise quantification of reaction rates (fluxes) within the network.[5][6][7] For instance, feeding cells with [U-¹³C]-methionine (where all five carbons are ¹³C) and measuring the isotopic enrichment in downstream metabolites via LC-MS can reveal the rates of transmethylation and transsulfuration.[8][9] This is critical for understanding metabolic reprogramming in diseases like cancer, where one-carbon metabolism is often dysregulated.[8]
The diagram below illustrates the central role of methionine in one-carbon metabolism. The ¹³C label from methionine is transferred to SAM, which then donates the methyl group (now unlabeled) to a substrate. The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine, which can be remethylated to form methionine again, thus completing the cycle.[1][2]
References
- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
DL-Methionine-¹³C as a Tracer for In Vivo Metabolic Flux Analysis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the production of key metabolites such as S-adenosylmethionine (SAM), cysteine, and glutathione.[1][2] Understanding the dynamics of methionine metabolism is crucial for elucidating the pathophysiology of various diseases, including cancer, liver disease, and neurodegenerative disorders, and for the development of targeted therapeutics.[2] Stable isotope tracers, particularly ¹³C-labeled methionine, have emerged as powerful tools for quantifying in vivo metabolic fluxes, providing a dynamic view of metabolic pathway activity that is not attainable with static metabolite measurements.[3][4] This technical guide provides a comprehensive overview of the application of DL-Methionine-¹³C for in vivo metabolic flux analysis, detailing experimental protocols, data presentation, and visualization of key metabolic pathways and workflows.
Core Principles of ¹³C-Methionine Tracing
The fundamental principle of ¹³C metabolic flux analysis (¹³C-MFA) involves introducing a substrate, in this case, DL-Methionine labeled with the stable isotope ¹³C, into a biological system.[4][5] As the ¹³C-methionine is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through various metabolic pathways.[3][4][5]
The most common form of labeled methionine for these studies is [U-¹³C₅]-Methionine, where all five carbon atoms are replaced with ¹³C. This allows for the tracking of the entire carbon skeleton of methionine as it traverses different metabolic routes.
Key Metabolic Pathways of Methionine
Methionine metabolism is primarily centered around two interconnected pathways: the Methionine Cycle (also known as One-Carbon Metabolism) and the Transsulfuration Pathway.[6]
The Methionine Cycle
The methionine cycle is a critical pathway for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[2]
Caption: The Methionine Cycle
The Transsulfuration Pathway
The transsulfuration pathway converts homocysteine, derived from the methionine cycle, into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and other important molecules like taurine.[7]
Caption: The Transsulfuration Pathway
Quantitative Data Presentation
The following tables summarize quantitative data on methionine metabolic fluxes from in vivo studies using ¹³C-methionine tracers in various models.
Table 1: Methionine Metabolism Fluxes in Humans
| Parameter | Fed State (μmol·kg⁻¹·h⁻¹) | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Reference |
| Protein Synthesis | 26 ± 2.5 | 20 ± 0.5 | [8][9] |
| Protein Breakdown | 18 ± 2 | 24 ± 0.5 | [8][9] |
| Transmethylation (TM) | 14 ± 1.3 | 5.8 ± 0.6 | [8][9] |
| Remethylation (RM) | 5.7 ± 0.9 | 1.8 ± 0.4 | [8][9] |
| Transsulfuration (TS) | 8.3 ± 0.6 | 4.0 ± 0.4 | [8][9] |
Table 2: Methionine Metabolism Fluxes in a Human Fibrosarcoma Cell Line (HT1080)
| Parameter | HT1080M+ (nmol/μL-cells/h) | HT1080M- (nmol/μL-cells/h) | Reference |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | [3] |
| Net Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 | [3] |
| Transmethylation Flux | ~15% of net methionine uptake | ~15% of net methionine uptake | [3] |
| Propylamine Transfer Flux | ~15% of net methionine uptake | ~15% of net methionine uptake | [3] |
Table 3: Metabolic Fluxes in the Mouse Brain
| Parameter | Flux Rate (μmol/g per minute) | Reference |
| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | 1.05 ± 0.04 | [10] |
| Glutamate-Glutamine Exchange Rate (Vgln) | 0.20 ± 0.02 | [10] |
| Exchange Flux between 2-oxoglutarate and glutamate (Vx) | 0.48 ± 0.02 | [10] |
Experimental Protocols
A generalized experimental workflow for in vivo metabolic flux analysis using DL-Methionine-¹³C is outlined below. Specific details may need to be optimized based on the animal model, research question, and available instrumentation.
Caption: Experimental Workflow
Detailed Methodologies
1. Animal Models and Acclimation:
-
Animal Selection: Commonly used models include mice (e.g., C57BL/6) and rats. The choice of model depends on the specific research question.
-
Acclimation: Animals should be acclimated to the housing conditions and any specific diet for at least one week prior to the experiment to ensure metabolic homeostasis.
2. DL-Methionine-¹³C Tracer Preparation and Administration:
-
Tracer: [U-¹³C₅]-DL-Methionine (or other isotopic variants) is commercially available.
-
Preparation: The tracer should be dissolved in a sterile, pyrogen-free vehicle suitable for the chosen administration route (e.g., 0.9% saline for injection).
-
Dosage: The dosage will vary depending on the animal model and the specific metabolic pathways being investigated. A common starting point for mice is in the range of 20-50 mg/kg body weight.
-
Administration:
-
Intravenous (IV) infusion: Provides rapid and complete delivery of the tracer into the systemic circulation. This can be a bolus injection or a continuous infusion.
-
Intraperitoneal (IP) injection: A less invasive alternative to IV injection, though absorption kinetics may be more variable.
-
Oral gavage: Suitable for studying dietary methionine metabolism and first-pass effects in the gut and liver.
-
3. Sample Collection and Processing:
-
Time Points: Blood and tissue samples are collected at various time points after tracer administration to capture the dynamic changes in ¹³C enrichment. The timing will depend on the expected turnover rates of the metabolites of interest.
-
Blood Collection: Blood can be collected via tail vein, submandibular, or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Tissue Collection: At the designated time points, animals are euthanized, and tissues of interest (e.g., liver, brain, tumor) are rapidly excised.
-
Metabolism Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, tissues must be immediately freeze-clamped in liquid nitrogen.[11]
-
Storage: All samples should be stored at -80°C until metabolite extraction.
4. Metabolite Extraction:
-
Homogenization: Frozen tissues are typically homogenized in a cold solvent mixture. A common method is the use of a methanol/chloroform/water extraction to separate polar and nonpolar metabolites.
-
Protein Precipitation: The extraction solvent also serves to precipitate proteins.
-
Phase Separation: Centrifugation is used to separate the polar (containing amino acids and other water-soluble metabolites), nonpolar, and protein phases. The polar phase is collected for analysis.
5. Mass Spectrometry Analysis:
-
Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are the primary analytical platforms for measuring ¹³C enrichment. High-resolution mass spectrometers are preferred for accurate mass measurements and distinguishing between different isotopologues.
-
Chromatography: Appropriate chromatographic methods are used to separate the metabolites of interest before they enter the mass spectrometer.
-
Mass Analysis: The mass spectrometer measures the intensity of each mass isotopomer for the metabolites of interest.
6. Data Analysis and Metabolic Flux Calculation:
-
Correction for Natural Abundance: The raw mass isotopomer data must be corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Mass Isotopomer Distribution Analysis (MIDA): This analysis determines the fractional enrichment of the ¹³C label in each metabolite.
-
Metabolic Flux Analysis (MFA): Computational models are used to integrate the MIDA data with a known metabolic network model. These models solve a system of algebraic and differential equations to estimate the fluxes through the metabolic pathways. Several software packages are available for ¹³C-MFA.
Applications in Research and Drug Development
The use of DL-Methionine-¹³C as a tracer has significant applications in various research areas:
-
Oncology: Cancer cells often exhibit altered methionine metabolism, a phenomenon known as "methionine dependency."[7] ¹³C-methionine tracing can be used to identify metabolic vulnerabilities in tumors and to evaluate the efficacy of drugs that target methionine metabolic pathways.
-
Neuroscience: Methionine metabolism in the brain is crucial for neurotransmitter synthesis and methylation reactions. ¹³C-methionine can be used to study alterations in brain metabolism in neurodegenerative diseases.[10]
-
Liver Diseases: The liver is a central hub for methionine metabolism. Tracing studies can provide insights into the metabolic dysregulation that occurs in conditions such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis.[12]
-
Drug Metabolism and Toxicology: Understanding how drugs affect methionine metabolism is important for assessing their safety and efficacy. ¹³C-methionine can be used to probe the impact of xenobiotics on one-carbon metabolism and glutathione synthesis.
Conclusion
DL-Methionine-¹³C is a powerful and versatile tracer for the in vivo investigation of metabolic fluxes. By providing a dynamic and quantitative measure of pathway activity, this technique offers invaluable insights into the complex and interconnected network of methionine metabolism. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to employ this technology to advance their understanding of health and disease. As analytical technologies and computational modeling approaches continue to evolve, the application of stable isotope tracers like DL-Methionine-¹³C will undoubtedly play an increasingly important role in biomedical research.
References
- 1. Python script to find dependency cycles in GraphViz dot files - Jason Antman's Blog [blog.jasonantman.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo stable isotope measurements of methyl metabolism: applications in pathophysiology and interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of metabolic fluxes in the mouse brain in vivo using 1H-[13C] NMR spectroscopy at 14.1 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
- 12. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of D-Methionine: A Technical Guide to Tracing the D-Isomer in DL-Methionine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-methionine, a racemic mixture of its D- and L-isomers, is a common supplement in various applications, from animal feed to clinical nutrition. However, only the L-isomer is directly utilized by the body for protein synthesis and other crucial metabolic functions. This necessitates a thorough understanding of the metabolic fate of the D-isomer, particularly its conversion to the biologically active L-form. The use of stable isotope-labeled compounds, such as DL-Methionine-¹³C, provides a powerful tool to trace and quantify the intricate pathways of D-methionine metabolism in vivo. This technical guide delves into the core aspects of the metabolic fate of the D-isomer of DL-Methionine-¹³C, offering insights for researchers, scientists, and drug development professionals.
The Conversion of D-Methionine to L-Methionine: An Enzymatic Cascade
The biotransformation of D-methionine to its L-enantiomer is a highly efficient process, primarily occurring in the liver and kidneys.[1] Studies in rats have demonstrated that over 90% of intravenously administered D-methionine is converted to L-methionine in vivo.[2] This conversion is a two-step enzymatic process initiated by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3]
The key steps in this conversion are:
-
Oxidative Deamination: D-amino acid oxidase (DAAO) acts on D-methionine to produce its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMTB), along with ammonia and hydrogen peroxide.[4][5][6][7]
-
Transamination: The newly formed KMTB is then transaminated by various transaminases to yield L-methionine.[8][9] This step involves the transfer of an amino group from an amino acid donor, regenerating the desired L-isomer.
Tissue-Specific Metabolism of D-Methionine
The conversion of D-methionine to L-methionine is not uniformly distributed throughout the body. The liver and kidneys are the primary sites for this biotransformation due to high concentrations of D-amino acid oxidase.[1][10] While the intestine also possesses the capacity for this conversion, the liver and kidneys play the major role.[1] The tissue-specific nature of methionine metabolism can have implications for nutrient delivery and cellular function in different organs.[11][12]
Quantitative Insights into D-Methionine Metabolism
The use of stable isotopes, such as ¹³C-labeled methionine, allows for the quantitative analysis of its metabolic fate. By tracing the incorporation of the ¹³C label into various metabolites, researchers can determine the efficiency of the D- to L-conversion and the flux through different metabolic pathways.
| Parameter | Finding | Species | Reference |
| Conversion Efficiency of D- to L-Methionine | >90% | Rats | [2] |
| Transmethylation Flux | ~15% of net methionine uptake | Human fibrosarcoma cell line | [13] |
| Propylamine Transfer Flux | ~15% of net methionine uptake | Human fibrosarcoma cell line | [13] |
| Urinary Excretion of D-Methionine | Significantly higher in mice lacking D-amino acid oxidase activity | Mice | [14] |
Experimental Protocols for Tracing DL-Methionine-¹³C
The study of DL-Methionine-¹³C metabolism involves a series of well-defined experimental protocols, from in vivo administration to sophisticated analytical techniques.
In Vivo Administration of DL-Methionine-¹³C
-
Route of Administration: Intravenous (bolus injection) or oral administration are common methods.[2]
-
Dosage: The dosage will depend on the specific research question and the animal model being used.
-
Sample Collection: Blood, urine, and tissue samples are collected at various time points to trace the distribution and metabolism of the ¹³C label.
Sample Preparation
-
Plasma/Serum: Proteins are precipitated using agents like perchloric acid or acetonitrile. The supernatant is then collected for analysis.
-
Tissues: Tissues are homogenized and extracted to isolate metabolites.
-
Derivatization: Amino acids and other metabolites are often derivatized to enhance their volatility and improve their separation and detection by gas chromatography-mass spectrometry (GC-MS).[15]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique to separate and quantify ¹³C-labeled metabolites.[2][16] The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the differentiation of labeled and unlabeled molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for identifying and quantifying metabolites and measuring ¹³C enrichment without the need for derivatization.[17][18][19] Two-dimensional NMR techniques can provide detailed structural information and help in elucidating metabolic pathways.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another versatile technique for analyzing ¹³C-labeled metabolites, particularly for non-volatile compounds.[13][20]
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of D-methionine and the experimental workflow for tracing its ¹³C-labeled counterpart.
Caption: Metabolic conversion of D-Methionine-¹³C to L-Methionine-¹³C and its subsequent pathways.
Caption: Experimental workflow for tracing the metabolic fate of DL-Methionine-¹³C.
Conclusion
The metabolic fate of the D-isomer in DL-Methionine-¹³C is a well-orchestrated process, primarily driven by the enzymatic activity in the liver and kidneys. The efficient conversion of D-methionine to L-methionine underscores the body's ability to utilize this racemic mixture. The use of stable isotope tracing with ¹³C provides an invaluable methodology for researchers to quantitatively assess these metabolic pathways. A comprehensive understanding of these processes is critical for optimizing nutritional strategies, developing therapeutic interventions, and advancing our knowledge of amino acid metabolism. This guide provides a foundational framework for professionals engaged in these fields of research and development.
References
- 1. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 2. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. thepoultrysite.com [thepoultrysite.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine transamination--metabolic function and subcellular compartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine concentration in the diet has a tissue-specific effect on chromosomal stability in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids [jove.com]
- 16. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scilit.com [scilit.com]
- 19. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR [agris.fao.org]
- 20. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to DL-Methionine-13C: Commercial Availability, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DL-Methionine-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its commercial availability, presents key technical data, outlines experimental protocols for its use, and visualizes its role in metabolic and signaling pathways.
Commercial Suppliers and Availability
While the L-isomer of 13C-labeled methionine is more commonly available, several suppliers offer this compound for research purposes. The following tables summarize the availability and specifications of this compound and its frequently used L-isomer counterparts.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| MedchemExpress | This compound | 68799-90-6 | Not Specified | Not Specified | 1 mg, 5 mg (Quotation) |
| Santa Cruz Biotechnology | DL-Methionine-1-13C | 68799-90-6 | Not Specified | Not Specified | Inquire for availability |
| Creative Peptides | DL-METHIONINE (1-13C) | Not Specified | Not Specified | Not Specified | Inquire for availability[1] |
Table 2: Prominent Suppliers of L-Methionine-13C Isotopologues
| Supplier | Product Name | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | L-Methionine-1-13C | 99 atom % 13C[2] | 99% (CP)[2] |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (methyl-¹³C, 99%) | 99% | 98%[3] |
| Thermo Fisher Scientific (Gibco) | L-Methionine (Methyl-13C) | 99% 13C isotopic atom purity[4] | 98%[4] |
| Sigma-Aldrich | L-Methionine-(methyl-13C, d3) | ≥99 atom % 13C, ≥99 atom % D[5] | ≥99% (CP)[5] |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (1-¹³C, 99%) | 99% | 98%[6] |
Applications in Research and Drug Development
This compound, and its L-isomer counterparts, are powerful tools in metabolic research and drug development. Their primary applications lie in their use as tracers in stable isotope labeling experiments.
-
Metabolic Flux Analysis: By introducing 13C-labeled methionine into a biological system, researchers can trace the metabolic fate of the methionine molecule through various pathways. This allows for the quantification of metabolic fluxes and the identification of metabolic reprogramming in disease states, such as cancer.[7][8]
-
Proteomics and Protein Synthesis: Labeled methionine is incorporated into newly synthesized proteins. This enables the quantification of protein turnover rates and the identification of proteins that are actively being synthesized under specific conditions.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C nucleus is NMR-active. Incorporating 13C-labeled methionine into proteins allows for the study of protein structure, dynamics, and interactions using advanced NMR techniques.[10]
-
Mass Spectrometry (MS): The mass shift introduced by the 13C isotope allows for the differentiation and quantification of labeled versus unlabeled metabolites and peptides by mass spectrometry. This is a cornerstone of modern quantitative proteomics and metabolomics.[7]
Methionine Metabolism and Signaling Pathways
Methionine is a central player in cellular metabolism, participating in several key pathways that are critical for cell growth, proliferation, and survival.[11] The availability of methionine is sensed by the cell and influences major signaling pathways.[12]
Methionine Metabolic Pathways
The primary metabolic fates of methionine are outlined in the following pathways:
-
The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be re-methylated to regenerate methionine.[13][14]
-
The Transsulfuration Pathway: Homocysteine can also enter the transsulfuration pathway to be irreversibly converted to cysteine. This pathway is a key source of cysteine for the synthesis of glutathione, a major cellular antioxidant.[13]
-
The Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) generated during polyamine synthesis back to methionine, thus conserving the methionine pool.[14]
References
- 1. DL-METHIONINE (1-13C), Creative Peptides L-Iso-0424 - Creative Peptides [creative-peptides.com]
- 2. L-Methionine-1-13C 99 atom % 13C | 81202-04-2 [sigmaaldrich.com]
- 3. L-Methionine (methyl-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. L-Methionine-(methyl-13C,d3) ≥99 atom % 13C, ≥99 atom % D, ≥99% (CP) | 73488-65-0 [sigmaaldrich.com]
- 6. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 14. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intricacies of DL-Methionine-13C: A Comprehensive Technical Guide for Researchers
A deep dive into the safe handling, experimental application, and metabolic journey of a crucial isotopic tracer.
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is fundamental to unraveling complex biological processes. Among these, DL-Methionine-13C stands out as a powerful tool for tracing metabolic pathways and understanding protein dynamics. This technical guide provides an in-depth overview of the safety and handling guidelines for this compound, detailed experimental protocols for its application, and a visual representation of its metabolic fate within the cell.
Safety and Handling: A Foundation of Prudent Laboratory Practice
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to ensure a safe working environment. The isotopic label does not significantly alter the chemical properties of the molecule from its unlabeled counterpart. Therefore, the safety precautions for DL-Methionine can be applied to this compound.
Hazard Identification and First Aid
DL-Methionine may cause mild irritation to the eyes, skin, and respiratory tract[1]. In case of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1][2].
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist[1][2][3].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention[1][2][3].
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, appropriate personal protective equipment should be worn, and adequate engineering controls should be in place.
| PPE / Control | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | [3][4][5] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 or P1 particulate respirator is recommended. | [3][4] |
| Engineering Controls | Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. | [1][5] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | Store in a cool, dry place. Some sources recommend refrigeration (below 4°C/39°F). | [1][4] |
| Container | Keep in a tightly closed container. | [1][5] |
| Incompatible Materials | Strong oxidizing agents. | [2][6] |
| Shelf Life | Indefinite if stored properly. | [6] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of DL-Methionine.
| Property | Value | Reference |
| Appearance | White crystalline powder or small flakes. | [1][7] |
| Molecular Formula | C5H11NO2S | [2] |
| Molecular Weight | 149.21 g/mol | [2] |
| Melting Point | Approximately 270-281 °C (decomposes). | [2][6][7] |
| Solubility | Sparingly soluble in water. Soluble in dilute acids and alkalis. Very slightly soluble in ethanol. | [6][7] |
| pH | 5.4-6.1 (20 mg/mL solution in water). | [7] |
Experimental Protocols: Tracing the Path of Methionine
This compound is a versatile tracer used in a variety of experimental settings, primarily for metabolic flux analysis and proteomic studies. The following protocols provide a general framework for its application.
Metabolic Flux Analysis using 13C-Labeled Methionine
This protocol outlines the general steps for using this compound to quantify metabolic fluxes in cell culture.
-
Cell Culture and Media Preparation: Culture cells of interest in a standard growth medium. Prior to the labeling experiment, switch the cells to a custom medium containing a known concentration of this compound and other essential nutrients.
-
Isotopic Labeling: Incubate the cells with the 13C-labeled medium for a specific period. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.
-
Metabolite Extraction: After the labeling period, rapidly quench the metabolic activity of the cells and extract the intracellular metabolites. This is typically done using cold solvents like methanol or acetonitrile.
-
Sample Preparation for Mass Spectrometry: The extracted metabolites are then prepared for analysis by mass spectrometry (MS). This may involve derivatization to improve their volatility and ionization efficiency.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment of methionine and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates the metabolites and measures the mass-to-charge ratio of their fragments, allowing for the determination of the 13C incorporation.
-
Data Analysis and Flux Calculation: The mass isotopomer distribution data is used to calculate the metabolic fluxes through the relevant pathways. This is often done using specialized software that employs mathematical models of cellular metabolism.
Experimental workflow for metabolic flux analysis using this compound.
Proteomic Analysis using 13C-Labeled Methionine (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. This compound can be used as the "heavy" amino acid in a SILAC experiment.
-
Cell Culture and Labeling: Grow two populations of cells in parallel. One population is cultured in a "light" medium containing unlabeled methionine, while the other is cultured in a "heavy" medium where the unlabeled methionine is replaced with this compound. The cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.
-
Sample Collection and Protein Extraction: After the desired experimental treatment, harvest the cells from both populations and extract the proteins.
-
Protein Quantification and Mixing: Quantify the protein concentration in each extract and mix equal amounts of protein from the "light" and "heavy" cell populations.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of 13C in the peptides from the "heavy" sample.
-
Data Analysis: The relative abundance of a protein in the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Workflow for quantitative proteomics using SILAC with this compound.
Metabolic Pathways: The Journey of Methionine in the Cell
This compound serves as a tracer to elucidate the intricate network of methionine metabolism. The central pathway is the S-adenosylmethionine (SAM) cycle, which is crucial for methylation reactions and is linked to the transsulfuration pathway for cysteine synthesis.
The SAM cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), the primary methyl donor in the cell[5][8]. After donating its methyl group in various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH)[8]. SAH is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine[2][5][9]. This pathway is vital for the synthesis of glutathione, a major antioxidant[5].
The S-adenosylmethionine (SAM) cycle and its connection to the transsulfuration pathway.
This technical guide provides a comprehensive overview for the safe and effective use of this compound in research. By following these guidelines and understanding the underlying biochemical pathways, researchers can leverage this powerful isotopic tracer to gain deeper insights into cellular metabolism and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
Unveiling Metabolic Fates: A Technical Guide to Natural Abundance Correction in DL-Methionine-¹³C Experiments
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, stable isotope labeling experiments are a cornerstone for tracing the fate of molecules within biological systems. DL-Methionine labeled with Carbon-13 (¹³C) is a powerful tool for investigating a myriad of cellular processes, from protein synthesis and methylation to one-carbon metabolism. However, the accuracy of these sophisticated experiments hinges on a critical data correction step: accounting for the natural abundance of stable isotopes.
This in-depth technical guide provides a comprehensive overview of the principles, protocols, and data analysis workflows essential for performing and interpreting DL-Methionine-¹³C experiments with high fidelity. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of natural abundance correction and obtain reliable, publication-quality data.
The Foundation: Understanding Natural Isotopic Abundance
Many elements exist in nature as a mixture of stable isotopes, which are atoms of the same element that differ in the number of neutrons in their nucleus, and thus in their mass. Carbon, the backbone of life, is predominantly ¹²C, but approximately 1.1% of all carbon atoms are the heavier ¹³C isotope.[1][2] This naturally occurring ¹³C contributes to the mass spectrum of any molecule, creating a baseline isotopic distribution that must be mathematically removed to accurately quantify the incorporation of an experimentally introduced ¹³C-labeled tracer.
The presence of other elements in DL-Methionine, such as hydrogen (with its heavy isotope ²H), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and sulfur (³³S, ³⁴S, ³⁶S), each with their own natural isotopic abundances, further complicates the mass isotopomer distribution (MID) of the unlabeled molecule.
Table 1: Natural Isotopic Abundance of Elements in DL-Methionine
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9 |
| ¹³C | ~1.1 | |
| Hydrogen | ¹H | ~99.985 |
| ²H (D) | ~0.015 | |
| Nitrogen | ¹⁴N | ~99.63 |
| ¹⁵N | ~0.37 | |
| Oxygen | ¹⁶O | ~99.76 |
| ¹⁷O | ~0.04 | |
| ¹⁸O | ~0.20 | |
| Sulfur | ³²S | ~95.02 |
| ³³S | ~0.75 | |
| ³⁴S | ~4.21 | |
| ³⁶S | ~0.02 |
Note: Exact abundances can vary slightly.
The Imperative of Correction in ¹³C-Methionine Tracing
In a typical ¹³C-methionine labeling experiment, cells are cultured in a medium where the standard methionine is replaced with a version containing one or more ¹³C atoms.[1] The goal is to measure the incorporation of this "heavy" methionine into downstream metabolites and proteins. Mass spectrometry is then used to determine the relative abundance of different mass isotopomers of a target molecule.
The Mathematical Solution: Correction Algorithms
The most common method for natural abundance correction involves a matrix-based approach.[2] This method uses the known natural isotopic abundances of all elements in the molecule to calculate a correction matrix. This matrix represents the probability of each mass isotopomer occurring naturally. By multiplying the inverse of this correction matrix with the measured mass isotopomer distribution, the contribution from natural abundance can be mathematically removed, revealing the true extent of ¹³C labeling from the experimental tracer.[2]
The fundamental equation is:
M_corrected = C⁻¹ * M_measured
Where:
-
M_corrected is the vector of the corrected mass isotopomer intensities.
-
C⁻¹ is the inverse of the correction matrix.
-
M_measured is the vector of the raw, measured mass isotopomer intensities.
Several software tools, such as IsoCorrectoR and AccuCor2, have been developed to automate this complex calculation.[3][5]
A Step-by-Step Experimental Protocol for ¹³C-Methionine Labeling
While specific experimental conditions will vary depending on the research question and cell type, the following provides a generalized workflow for a ¹³C-DL-Methionine labeling experiment.
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing methionine-free medium with a known concentration of ¹³C-labeled DL-Methionine (e.g., L-Methionine-¹³C).[6][7] The unlabeled control cells should be cultured in parallel with medium containing an equivalent concentration of unlabeled DL-Methionine.
2. Isotope Labeling:
-
Remove the standard growth medium from the cells.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any residual unlabeled methionine.
-
Add the prepared labeling medium (or control medium) to the cells.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the ¹³C-methionine. The duration will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.[8]
3. Metabolite Extraction:
-
After the labeling period, rapidly quench the cells' metabolism to prevent further enzymatic activity. This is often achieved by aspirating the medium and adding a cold solvent, such as 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and proteins.
-
Collect the supernatant containing the polar metabolites.
4. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites may require derivatization to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.
5. Mass Spectrometry Analysis:
-
Analyze the samples using a mass spectrometer (e.g., GC-MS, LC-MS). The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distribution of the target metabolites.[1]
6. Data Processing and Natural Abundance Correction:
-
Process the raw mass spectrometry data to obtain the intensity of each mass isotopomer for the metabolites of interest.
-
Apply a natural abundance correction algorithm to the measured MIDs to obtain the corrected MIDs, which reflect the true incorporation of the ¹³C tracer.[1]
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental and theoretical components of a ¹³C-Methionine labeling experiment, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a ¹³C-Methionine stable isotope labeling experiment.
Caption: Natural abundance of ¹³C in a methionine molecule contributes to the mass spectrum.
Caption: The matrix-based method for natural abundance correction.
Data Presentation and Interpretation
The output of a natural abundance correction is a table of corrected mass isotopomer distributions. This data reveals the fractional contribution of the ¹³C tracer to the metabolite pool.
Table 2: Hypothetical Example of Uncorrected vs. Corrected Mass Isotopomer Distribution for a Methionine-Derived Metabolite (C₅)
| Mass Isotopomer | Uncorrected Abundance (%) | Corrected Abundance (%) |
| M+0 | 50.0 | 55.5 |
| M+1 | 30.0 | 27.8 |
| M+2 | 15.0 | 13.9 |
| M+3 | 5.0 | 2.8 |
| M+4 | 0.0 | 0.0 |
| M+5 | 0.0 | 0.0 |
In this example, the uncorrected data overestimates the abundance of higher mass isotopomers and underestimates the M+0 fraction. After correction, a more accurate picture of ¹³C incorporation emerges. This corrected data can then be used for metabolic flux analysis to quantify the rates of biochemical reactions.[1]
Troubleshooting and Key Considerations
-
Purity of the Isotopic Tracer: The isotopic purity of the ¹³C-labeled methionine will affect the correction. It is important to know the exact isotopic composition of the tracer to perform an accurate correction.[3]
-
High-Resolution Mass Spectrometry: High-resolution mass spectrometry can help to distinguish between different ions that have the same nominal mass but different exact masses (e.g., a ¹³C-labeled isotopomer vs. a ¹⁵N-labeled one).[5]
-
Metabolic and Isotopic Steady State: For quantitative flux analysis, it is often assumed that the system is at both metabolic and isotopic steady state. It is crucial to design experiments to ensure these conditions are met or to use non-stationary models if they are not.[8]
By diligently applying the principles and protocols outlined in this guide, researchers can harness the full potential of DL-Methionine-¹³C labeling experiments, leading to more accurate and insightful discoveries in the dynamic field of metabolic research.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of DL-Methionine-¹³C in Unraveling One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon (1C) metabolism is a complex and fundamental network of biochemical pathways essential for cellular function. It governs the transfer of one-carbon units for the biosynthesis of nucleotides, amino acids, and phospholipids, and plays a critical role in epigenetic regulation through methylation reactions.[1] At the heart of this network lies the essential amino acid methionine. The advent of stable isotope tracing, particularly using DL-Methionine-¹³C, has revolutionized our ability to dissect the intricate fluxes of this pathway in both healthy and diseased states, offering profound insights for researchers and drug development professionals.[2][3]
DL-Methionine-¹³C is a non-radioactive, stable isotope-labeled form of methionine where one or more carbon atoms are replaced with the ¹³C isotope.[2] When introduced into biological systems, the labeled carbon atoms can be tracked as they are incorporated into various downstream metabolites. This allows for the precise quantification of metabolic flux—the rate of turnover of molecules through a metabolic pathway.[4][5] This technical guide provides an in-depth overview of the application of DL-Methionine-¹³C in studying one-carbon metabolism, detailing experimental protocols, presenting quantitative data, and visualizing the core metabolic pathways.
Core Concepts: The Centrality of Methionine in One-Carbon Metabolism
DL-Methionine-¹³C serves as a powerful tracer to investigate three interconnected and vital pathways: the methionine cycle, the transsulfuration pathway, and the polyamine synthesis pathway.
The Methionine Cycle: This cycle is paramount for generating the universal methyl donor, S-adenosylmethionine (SAM).[6] Methionine is first adenylated to form SAM. After donating its methyl group for various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be re-methylated back to methionine, thus completing the cycle.[6] Tracing with ¹³C-methionine allows for the quantification of the rates of SAM synthesis, transmethylation, and homocysteine remethylation.[7]
The Transsulfuration Pathway: Homocysteine can also be directed away from the methionine cycle and into the transsulfuration pathway. This pathway irreversibly converts homocysteine to cysteine, a precursor for the major intracellular antioxidant glutathione.[8] By monitoring the fate of the ¹³C label from methionine, researchers can determine the flux of homocysteine towards cysteine synthesis, providing insights into cellular redox homeostasis.[9]
Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[10] After decarboxylation, SAM donates its aminopropyl group for polyamine synthesis.[11] DL-Methionine-¹³C tracing enables the quantification of the metabolic flux from methionine to polyamines, a pathway often dysregulated in cancer.[4]
Quantitative Data from DL-Methionine-¹³C Tracing Studies
The following tables summarize quantitative data on metabolic fluxes obtained from studies utilizing DL-Methionine-¹³C as a tracer. These values provide a baseline understanding of the rates of key reactions in one-carbon metabolism.
Table 1: Metabolic Flux Rates in Human Fibrosarcoma Cells (HT1080) [4][5][12]
| Metabolic Flux | MTAP+ (nmol/μL-cells/h) | MTAP- (nmol/μL-cells/h) |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 |
| Transmethylation (as MTA secretion) | 0.11 ± 0.015 | 0.11 ± 0.015 |
| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Propylamine Transfer (as MTA secretion) | 0.11 ± 0.015 | 0.11 ± 0.015 |
MTAP (methylthioadenosine phosphorylase) is a key enzyme in the methionine salvage pathway. The data compares cells with and without functional MTAP.
Table 2: Whole-Body Methionine Metabolism in Healthy Men [7][13]
| Metabolic Flux | Postabsorptive State (μmol/kg/h) | Fed State (μmol/kg/h) |
| Transmethylation (TM) | 5.8 ± 0.6 | 14.0 ± 1.3 |
| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |
Experimental Protocols
In Vitro Labeling of Cultured Cells with DL-Methionine-¹³C
This protocol outlines a general procedure for tracing one-carbon metabolism in cultured mammalian cells using DL-Methionine-¹³C followed by LC-MS/MS analysis.
1. Cell Culture and Labeling:
-
Culture cells to approximately 80% confluency in standard growth medium.
-
To initiate labeling, replace the standard medium with a custom medium containing a known concentration of [U-¹³C₅]-DL-Methionine and lacking unlabeled methionine. The concentration of the tracer should be similar to that in the standard medium.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the stable isotope into downstream metabolites. Time-course experiments can also be performed to study the kinetics of labeling.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity and extract polar metabolites.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the polar metabolites.
-
Set the mass spectrometer to detect the mass isotopologues of key metabolites in the one-carbon pathway (e.g., methionine, SAM, SAH, homocysteine, cysteine, and polyamines).
-
Data analysis is performed using specialized software to determine the fractional enrichment of ¹³C in each metabolite, which is then used to calculate metabolic fluxes.
In Vivo Tracing with DL-Methionine-¹³C in Mouse Models
This protocol provides a general framework for in vivo stable isotope tracing in mice.
1. Tracer Administration:
-
[U-¹³C₅]-DL-Methionine can be administered to mice through various routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[14][15][16]
-
For continuous infusion, a catheter is typically placed in the tail vein. A bolus injection can also be used to introduce the tracer.[17]
-
The duration of the infusion or the time after injection will depend on the specific metabolic pathways being investigated.[16]
2. Sample Collection:
-
At the desired time points, collect blood samples (plasma) and tissues of interest (e.g., liver, tumor).
-
Immediately flash-freeze the tissues in liquid nitrogen to quench metabolism.
3. Metabolite Extraction and Analysis:
-
Metabolites are extracted from plasma and tissues using methods similar to those described for cell culture (e.g., methanol/water/chloroform extraction).
-
The extracts are then analyzed by LC-MS/MS to determine the enrichment of ¹³C in the metabolites of interest.
Visualizing One-Carbon Metabolism and its Interplay with Epigenetics
The following diagrams, generated using the DOT language, illustrate the core pathways of one-carbon metabolism and the experimental workflow for tracing studies.
Applications in Research and Drug Development
The ability to quantitatively measure fluxes through one-carbon metabolism using DL-Methionine-¹³C has significant implications for various research areas and for the pharmaceutical industry.
Cancer Research: Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction."[18][19] DL-Methionine-¹³C tracing studies have been instrumental in understanding the metabolic reprogramming that underlies this dependency. By quantifying the increased flux towards SAM synthesis and methylation reactions in tumor cells, researchers can identify novel therapeutic targets.[6] For instance, drugs that inhibit key enzymes in the methionine cycle could selectively starve cancer cells of essential metabolites.
Epigenetics and Disease: The methylation of DNA and histones, which is fundamental to epigenetic regulation of gene expression, is directly dependent on the availability of SAM.[1][20] DL-Methionine-¹³C tracing allows for the dynamic measurement of the SAM/SAH ratio, a key indicator of the cell's methylation potential.[20][21] This is crucial for studying diseases with an epigenetic basis, such as cancer and neurodevelopmental disorders, and for evaluating the efficacy of epigenetic drugs.
Drug Metabolism and Pharmacokinetics: In drug development, stable isotope-labeled compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[2] DL-Methionine-¹³C can be used in preclinical studies to understand how a drug interacts with or perturbs one-carbon metabolism.[22]
Conclusion
DL-Methionine-¹³C has emerged as an indispensable tool for the quantitative analysis of one-carbon metabolism. Its application in stable isotope tracing studies provides an unparalleled level of detail into the dynamic fluxes of the methionine cycle, transsulfuration, and polyamine synthesis pathways. For researchers, scientists, and drug development professionals, this technology offers a powerful approach to unravel the complexities of cellular metabolism, identify novel therapeutic targets, and accelerate the development of new medicines for a range of diseases. The continued application and refinement of methodologies utilizing DL-Methionine-¹³C will undoubtedly lead to further groundbreaking discoveries in the field of metabolic research.
References
- 1. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Dependence on Cysteine from Transsulfuration versus Transport During T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine flux to transsulfuration is enhanced in the long living Ames dwarf mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo stable isotope measurements of methyl metabolism: applications in pathophysiology and interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. f1000research.com [f1000research.com]
- 17. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methylation Index, SAM/SAH - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 21. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-Methionine-¹³C Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population. By comparing the mass spectra of "heavy" labeled proteins with those from a "light" (unlabeled) control population, SILAC enables accurate relative quantification of protein abundance. DL-Methionine, an essential amino acid, is a key component in numerous cellular processes beyond protein synthesis, including its role as a precursor for the universal methyl donor S-adenosylmethionine (SAM). SAM is crucial for the methylation of DNA, RNA, histones, and other proteins, playing a vital role in epigenetic regulation and cell signaling. The metabolic pathways of methionine are intricately linked with one-carbon metabolism and the transsulfuration pathway, influencing cellular redox homeostasis and polyamine synthesis. Labeling with DL-Methionine-¹³C provides a precise method to track the incorporation of methionine into newly synthesized proteins and to study its metabolic fate, offering valuable insights into cellular physiology and disease states.
These application notes provide a detailed protocol for the metabolic labeling of mammalian cells using DL-Methionine-¹³C.
Key Signaling and Metabolic Pathways
Methionine metabolism is central to cellular function, encompassing several interconnected pathways. The primary pathways include the Methionine Cycle, the Transsulfuration Pathway, and their connection to One-Carbon Metabolism.
Experimental Protocols
This section details the step-by-step methodology for DL-Methionine-¹³C labeling in mammalian cell culture.
Materials
-
DL-Methionine-¹³C (or other desired ¹³C-labeled methionine)
-
Methionine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Unlabeled L-Methionine
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard cell culture plastics and equipment
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
Media Preparation
The success of a SILAC experiment hinges on the proper preparation of the "heavy" and "light" culture media.
-
Prepare Stock Solutions:
-
Prepare a sterile stock solution of unlabeled L-Methionine (e.g., 1000x) in PBS.
-
Prepare a sterile stock solution of DL-Methionine-¹³C at the same molar concentration as the unlabeled stock. For example, if the standard methionine concentration in your medium is 15 mg/L, the corresponding concentration for L-Methionine-methyl-¹³C, D3 would be 15.4 mg/L to maintain molar equivalence.[2]
-
-
Prepare "Light" Medium:
-
To a bottle of methionine-free basal medium, add the required volume of unlabeled L-Methionine stock solution to achieve the final physiological concentration.
-
Add dialyzed FBS to a final concentration of 10-15%. The use of dialyzed FBS is critical to prevent the introduction of unlabeled amino acids from the serum.[1]
-
Add other necessary supplements such as L-glutamine and antibiotics.
-
Sterile filter the complete "light" medium using a 0.22 µm filter unit.
-
-
Prepare "Heavy" Medium:
-
To a separate bottle of methionine-free basal medium, add the required volume of the DL-Methionine-¹³C stock solution to achieve the same final molar concentration as the "light" medium.
-
Add dialyzed FBS and other supplements as for the "light" medium.
-
Sterile filter the complete "heavy" medium.
-
Cell Culture and Labeling
-
Cell Line Selection: Most adherent and suspension mammalian cell lines can be used for SILAC labeling.
-
Adaptation to SILAC Medium:
-
Culture cells for at least one passage in the "light" SILAC medium to ensure they adapt to the custom medium formulation.
-
Some cell lines may exhibit a slightly slower growth rate in media containing dialyzed serum.
-
-
Labeling:
-
Split the adapted cells into two populations. Seed one population into the "light" medium and the other into the "heavy" medium.
-
Culture the cells for a sufficient number of cell doublings to ensure near-complete incorporation of the labeled amino acid. A minimum of five to six doublings is generally recommended to achieve >95% incorporation.[1] The required time will depend on the doubling time of the specific cell line.
-
Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment using DL-Methionine-¹³C.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo DL-Methionine-¹³C Infusion Studies in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies in animal models using DL-Methionine-¹³C as a stable isotope tracer. This methodology is a powerful tool for quantifying protein synthesis rates and investigating methionine metabolism in various physiological and pathological states.
Introduction
Methionine is an essential amino acid crucial for protein synthesis, and as a precursor for S-adenosylmethionine (SAM), it is the primary methyl donor in the body. The use of stable isotope-labeled methionine, such as DL-Methionine-¹³C, allows for the dynamic measurement of methionine flux and its incorporation into proteins. This technique is invaluable for understanding the effects of nutritional interventions, disease states, and therapeutic agents on protein metabolism. The primed, continuous infusion of a stable isotope tracer is a robust method to achieve isotopic steady-state in the plasma and tissues, enabling accurate calculation of metabolic parameters.
Principle of the Method
The protocol described herein utilizes a primed, continuous intravenous infusion of L-Methionine-1-¹³C to achieve and maintain a steady-state enrichment of the tracer in the plasma and tissue-free amino acid pools. The rate of incorporation of ¹³C-methionine into tissue proteins is then measured to calculate the fractional protein synthesis rate (FSR). This rate reflects the percentage of the tissue protein pool that is newly synthesized over a specific time period. Analysis of ¹³C-enrichment is performed using gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
I. Animal Preparation and Surgical Procedures
Proper surgical preparation is critical for the success of the infusion study. All procedures should be performed under aseptic conditions.
1. Animal Model:
-
This protocol is designed for use in rodents (e.g., rats, mice). Specific parameters may need to be adjusted based on the animal's size and species.
2. Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). The choice of anesthetic should be consistent with institutional guidelines and the specific experimental requirements.
3. Catheter Placement:
-
For intravenous infusion and blood sampling, catheterization of blood vessels is required. The jugular vein is a common site for infusion, while the carotid artery or a contralateral vein can be used for blood sampling.[1][2][3]
-
Jugular Vein Catheterization:
-
Make a small incision in the neck to expose the jugular vein.
-
Carefully dissect the vein from the surrounding connective tissue.
-
Place two loose ligatures around the vein.
-
Make a small incision in the vein between the ligatures.
-
Insert a sterile, heparin-saline filled catheter (e.g., PE-50 tubing for rats) into the vein and advance it towards the heart.
-
Secure the catheter in place by tightening the ligatures.
-
Exteriorize the catheter at the back of the neck and seal it.
-
-
Allow the animal to recover from surgery for at least 3-5 days before the infusion experiment to minimize the impact of surgical stress on metabolic measurements.
II. DL-Methionine-¹³C Tracer Preparation and Infusion
1. Tracer Preparation:
-
Prepare a sterile stock solution of L-Methionine-1-¹³C in 0.9% sterile saline. The concentration will depend on the desired infusion rate and the size of the animal. A typical concentration for rats is in the range of 10-20 mg/mL.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
2. Primed, Continuous Infusion:
-
To rapidly achieve isotopic steady-state, a priming dose of the tracer is administered, followed by a continuous infusion.[4][5]
-
Priming Dose: The priming dose is calculated to quickly fill the body's free methionine pool. A common approach is to administer a bolus equivalent to 60-120 minutes of the continuous infusion rate.
-
Continuous Infusion: The continuous infusion is administered using a calibrated syringe pump. The infusion rate should be sufficient to maintain a detectable and stable enrichment in the plasma.
Table 1: Example Infusion Parameters for L-Methionine-1-¹³C in Rats
| Parameter | Value | Unit |
| Animal Model | Male Wistar Rat | - |
| Body Weight | 250 - 300 | g |
| Tracer | L-Methionine-1-¹³C | - |
| Priming Dose | 10 | µmol/kg |
| Continuous Infusion Rate | 10 | µmol/kg/hr |
| Infusion Duration | 4 - 6 | hours |
Note: These are starting parameters and may require optimization for specific experimental conditions.
III. Sample Collection and Processing
A precise schedule for sample collection is essential to monitor the attainment of isotopic steady-state and to determine the final protein-bound enrichment.
1. Blood Sampling:
-
Collect baseline blood samples (approx. 200 µL) before starting the infusion.
-
During the infusion, collect blood samples at regular intervals (e.g., every 30-60 minutes) to confirm that a steady-state of plasma ¹³C-methionine enrichment has been reached.[6]
-
Collect a final blood sample at the end of the infusion period.
-
Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
2. Tissue Collection:
-
At the end of the infusion period, euthanize the animal using an approved method.
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, heart).
-
Freeze the tissues immediately in liquid nitrogen and store at -80°C.[7]
3. Tissue Processing for Protein-Bound Enrichment:
-
Homogenize a weighed portion of the frozen tissue in a suitable buffer.
-
Precipitate the protein from the homogenate using an acid (e.g., perchloric acid or trichloroacetic acid).
-
Wash the protein pellet multiple times with the acid solution to remove free amino acids.
-
Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.
-
Dry the hydrolysate and reconstitute in a suitable solvent for GC-MS analysis.
IV. GC-MS Analysis of ¹³C-Methionine Enrichment
1. Derivatization:
-
Amino acids must be derivatized to make them volatile for GC-MS analysis. A common method is the formation of N-acetyl methyl esters or tert-butyldimethylsilyl (tBDMS) derivatives.[8][9][10]
2. GC-MS Instrumentation and Parameters:
-
Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: An appropriate temperature gradient to separate the derivatized amino acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) to monitor the ions corresponding to the unlabeled (m/z) and ¹³C-labeled (m/z+1) methionine derivative.
Table 2: Example GC-MS Parameters for ¹³C-Methionine Analysis (as N-acetyl methyl ester)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) |
| Carrier Gas | Helium at 2 mL/min |
| Injector Temperature | 260°C |
| Oven Program | 70°C (2 min hold), ramp to 140°C at 15°C/min (4 min hold), ramp to 240°C at 12°C/min (5 min hold), ramp to 255°C at 8°C/min (35 min hold) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | Specific ions for the N-acetyl methyl ester of methionine (unlabeled and ¹³C-labeled) |
Note: These parameters are illustrative and should be optimized for the specific instrument and derivative used.
V. Data Analysis and Calculations
1. Isotopic Enrichment Calculation:
-
Calculate the isotopic enrichment (in Atom Percent Excess, APE) from the ratio of the labeled to unlabeled ion intensities, after correcting for the natural abundance of ¹³C.
2. Fractional Synthesis Rate (FSR) Calculation:
-
The FSR of tissue protein is calculated using the following equation:[11][12]
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the enrichment of ¹³C-methionine in the protein-bound fraction (APE).
-
E_precursor is the enrichment of ¹³C-methionine in the precursor pool (plasma or tissue-free fraction) at isotopic steady-state (APE).
-
t is the time of tracer incorporation in hours.
-
Table 3: Representative Quantitative Data from a Hypothetical Study in Rat Liver
| Parameter | Value | Unit |
| Plasma ¹³C-Methionine Enrichment (Steady-State) | 8.5 | APE |
| Liver Tissue-Free ¹³C-Methionine Enrichment | 7.2 | APE |
| Liver Protein-Bound ¹³C-Methionine Enrichment (at 4 hours) | 1.2 | APE |
| Calculated Liver FSR | 4.17 | %/hour |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Primed, constant infusion with [2H3]serine allows in vivo kinetic measurement of serine turnover, homocysteine remethylation, and transsulfuration processes in human one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ALTERNATIVE EQUATIONS FOR WHOLE-BODY PROTEIN SYNTHESIS AND FOR FRACTIONAL SYNTHETIC RATES OF PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DL-Methionine-¹³C in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of DL-Methionine-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS). Stable isotope-labeled methionine is a crucial tracer for studying various metabolic pathways, including protein synthesis, methylation reactions, and transsulfuration pathways. The protocol described herein provides a comprehensive workflow from sample preparation and derivatization to GC-MS data acquisition and analysis, making it suitable for researchers in drug development and metabolic research.
Introduction
Methionine is an essential amino acid involved in critical metabolic processes.[1][2] Its metabolic pathways include the methionine cycle, where it serves as the precursor to the universal methyl donor S-adenosylmethionine (SAM), and the transsulfuration pathway, which leads to the synthesis of cysteine.[3][4] Dysregulation of methionine metabolism has been implicated in various diseases, including cancer.[5] The use of stable isotope-labeled compounds, such as DL-Methionine-¹³C, in conjunction with mass spectrometry allows for the precise tracing and quantification of metabolic fluxes.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity, particularly when coupled with derivatization to enhance the volatility of amino acids.[6]
This application note provides a detailed protocol for the analysis of DL-Methionine-¹³C in biological samples. The method involves sample preparation, derivatization to form volatile N-acetyl methyl esters, and subsequent analysis by GC-MS.[7]
Experimental Protocols
Sample Preparation (from cell culture)
-
Cell Lysis and Protein Precipitation:
-
Aspirate the cell culture medium.
-
Wash the cells quickly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) 80:20 methanol/water solution.[1]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the amino acids.
-
-
Protein Hydrolysis (for protein-bound methionine analysis):
-
To the remaining cell pellet, add 6 M HCl.
-
Incubate at 110-150°C for 70 minutes under a nitrogen headspace to hydrolyze proteins and release amino acids.[7]
-
Neutralize the hydrolysate with an appropriate base (e.g., NaOH).
-
Centrifuge to remove any precipitate.
-
-
Purification (Optional):
-
For complex matrices, further purification using strong cation-exchange chromatography (e.g., Dowex 50WX8 resin) may be necessary to remove interferences.[7]
-
Derivatization: N-acetyl methyl esters (NACME)
Amino acids require derivatization to increase their volatility for GC analysis.[6][7]
-
Esterification:
-
Dry the amino acid extract under a stream of nitrogen.
-
Add 100 µL of 3 M HCl in butanol.
-
Heat at 110°C for 1 hour.
-
Evaporate the reagent under nitrogen.
-
-
Acetylation:
-
To the dried residue, add a suitable acetylation reagent (e.g., a mixture of acetic anhydride and pyridine).
-
Heat at 60°C for 30 minutes.
-
Evaporate the reagents under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis
The following parameters provide a starting point and may require optimization for specific instrumentation.
| Parameter | Condition | Reference |
| Gas Chromatograph | Thermo Trace GC 1310 or equivalent | [7] |
| Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or equivalent | [7] |
| Injector Temperature | 260°C | [7] |
| Injection Mode | Splitless (1 min) | [7] |
| Carrier Gas | Helium | [8][9] |
| Flow Rate | 2 mL/min (constant flow) | [7] |
| Oven Program | 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min) | [7] |
| Mass Spectrometer | Thermo Scientific Delta V Advantage or equivalent quadrupole MS | [7] |
| Ionization Mode | Electron Impact (EI) | |
| Ion Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Data Acquisition | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed using Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for the N-acetyl methyl ester derivative of methionine and its ¹³C-labeled counterpart should be monitored.
Table 1: Selected Ion Monitoring (SIM) Parameters for Methionine Analysis
| Compound | Derivative | Monitored Ions (m/z) | Notes |
| DL-Methionine | N-acetyl methyl ester | 161, 133, 88, 61 | Characteristic fragment ions |
| DL-Methionine-¹³C | N-acetyl methyl ester | 162, 134, 89, 62 | Expected mass shift due to ¹³C |
Table 2: Quantitative Data Summary (Example)
| Sample ID | Retention Time (min) | Area (Methionine) | Area (Methionine-¹³C) | Concentration (µg/mL) |
| Standard 1 | 15.8 | 50,000 | 52,000 | 1 |
| Standard 2 | 15.8 | 102,000 | 105,000 | 2 |
| Sample 1 | 15.8 | 75,000 | 78,000 | 1.5 |
| Sample 2 | 15.8 | 120,000 | 125,000 | 2.4 |
Note: A calibration curve should be generated using standards of known concentrations to accurately quantify the analyte in unknown samples.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of DL-Methionine-¹³C.
Methionine Metabolic Pathways
Caption: Key metabolic pathways involving methionine.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of DL-Methionine-¹³C in biological samples. The detailed protocol for sample preparation, derivatization, and instrumental analysis, combined with the provided data presentation framework, offers a comprehensive guide for researchers studying methionine metabolism. This methodology is a valuable tool for elucidating metabolic fluxes and understanding the role of methionine in health and disease, with significant applications in drug development and biomedical research.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine and Protein Metabolism in Non Alcoholic Steatohepatitis: Evidence for Lower Rate of Transmethylation of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 8. Use of 13C Nuclear Magnetic Resonance and Gas Chromatography To Examine Methionine Catabolism by Lactococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Note: Analysis of DL-Methionine-¹³C by Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Methionine-¹³C is a stable isotope-labeled (SIL) form of the essential amino acid methionine. Its use is widespread in biomedical and pharmaceutical research, primarily as a metabolic tracer to study biochemical pathways and as an internal standard for the accurate quantification of natural methionine in complex biological matrices. Liquid chromatography-mass spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering high sensitivity, selectivity, and accuracy. This document provides detailed protocols for two primary applications: the direct quantification of methionine in plasma and the analysis of ¹³C-methionine incorporation in proteins for proteomics studies.
Principle of Analysis
LC-MS analysis of ¹³C-labeled compounds leverages the mass difference between the labeled and unlabeled forms. Due to their nearly identical chemical properties, the SIL and native analytes co-elute from the liquid chromatography (LC) column but are distinguished by the mass spectrometer (MS) based on their different mass-to-charge ratios (m/z).
-
As an Internal Standard: For quantification, a known amount of DL-Methionine-¹³C is spiked into a sample. The ratio of the MS signal of the endogenous, unlabeled methionine to the signal of the SIL internal standard allows for precise quantification, correcting for variations in sample preparation and instrument response.
-
As a Metabolic Tracer: In metabolic studies, organisms or cells are cultured with media containing DL-Methionine-¹³C. The rate of its incorporation into newly synthesized proteins or metabolites can be tracked and quantified by LC-MS, providing insights into protein turnover and metabolic flux.
Application 1: Direct Quantification of Methionine in Biological Fluids
This protocol details a "dilute-and-shoot" method for the rapid and accurate quantification of methionine in plasma using DL-Methionine-¹³C as an internal standard. The method utilizes hydrophilic interaction chromatography (HILIC) for separation, coupled with tandem mass spectrometry (MS/MS) for detection.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard working solution (containing a known concentration of DL-Methionine-¹³C₅).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.[1]
-
Incubate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.[1]
-
Transfer the supernatant to an HPLC vial for analysis. A 4 µL volume of the final solution is typically injected into the LC-MS/MS system.[1]
2. Liquid Chromatography Method
-
Column: Intrada Amino Acid column (50 × 3 mm, 3 µm) or equivalent HILIC column.[2]
-
Mobile Phase A: 100 mM ammonium formate in water.[2]
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 92 3.0 88 6.4 70 6.5 0 10.0 0 10.1 92 | 13.0 | 92 |
3. Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) L-Methionine 150.1 104.0 L-Methionine-¹³C₅ 155.1 109.0 (Note: Transitions should be optimized for the specific instrument used.)
Workflow for Methionine Quantification
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS-based methionine quantification methods.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.04 µmol/L | [3] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [3] |
| Linearity Range | 1 - 500 µmol/L | [4] |
| Intra-day Precision (%CV) | < 4% | [3] |
| Inter-day Precision (%CV) | < 4% | [3] |
| Mean Recovery | 99 - 102% | [3] |
Application 2: Analysis of ¹³C-Methionine Incorporation in Proteomics (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. Cells are grown in media where a standard amino acid is replaced by its heavy isotope-labeled counterpart (e.g., ¹³C-Methionine). This protocol outlines the workflow for a SILAC experiment.
Experimental Protocol
1. Cell Culture and Protein Extraction
-
Culture two cell populations separately. One in "light" medium containing normal methionine and the other in "heavy" medium containing DL-Methionine-¹³C.
-
Allow for sufficient cell divisions (typically >5) to ensure full incorporation of the labeled amino acid.
-
After experimental treatment, harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer).
-
Quantify the total protein concentration using a BCA assay.
2. Protein Digestion
-
Take a desired amount of protein lysate (e.g., 100 µg).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample to reduce the denaturant concentration (e.g., urea < 2M). Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.[5][6]
-
Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip. Elute and dry the peptides under vacuum.
3. LC-MS/MS Method
-
Column: Acclaim PepMap C18 column (15 cm × 75 µm, 3 µm) or equivalent reversed-phase column.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: ~300 nL/min.
-
Gradient Program: A typical gradient runs from ~2% B to 40% B over 60-90 minutes to elute peptides.[7]
4. Mass Spectrometry Method
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap) is required.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a high-resolution full MS scan to detect peptide pairs (light and heavy) and then selects the most intense ions for fragmentation (MS/MS) to determine their amino acid sequence.
Workflow for SILAC Proteomics
Methionine Metabolism Context
DL-Methionine-¹³C is often used to trace the flux through central metabolic pathways. Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation.
Simplified Methionine Metabolic Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Measuring Metabolic Flux with DL-Methionine-¹³C Tracer Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine is an essential amino acid critical for cellular function, serving not only as a building block for proteins but also as a central hub for key metabolic pathways. Its metabolic network, which includes the methionine cycle, the transsulfuration pathway, and polyamine synthesis, is integral to cellular methylation, redox balance, and proliferation. Dysregulation of methionine metabolism is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention.
Stable isotope tracer analysis using compounds like DL-Methionine-¹³C is a powerful technique to quantitatively measure the rates (fluxes) of metabolic pathways in living cells. By introducing ¹³C-labeled methionine and tracking its incorporation into downstream metabolites, researchers can gain a dynamic understanding of cellular metabolism. This approach provides invaluable insights into disease mechanisms and the mode of action of novel therapeutics.
These application notes provide a comprehensive overview and detailed protocols for conducting DL-Methionine-¹³C tracer experiments to measure metabolic flux, tailored for researchers in academia and the pharmaceutical industry.
Key Metabolic Pathways
The metabolism of methionine is centered around three interconnected pathways:
-
The Methionine Cycle: This cycle is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.
-
The Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.
-
The Polyamine Synthesis Pathway: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.
A simplified overview of these pathways is presented below.
Signaling Pathways Influenced by Methionine Metabolism
Methionine metabolism is intricately linked to cellular signaling networks that control cell growth, proliferation, and survival. A key regulator is the mechanistic Target of Rapamycin (mTOR) signaling pathway, which senses nutrient availability, including amino acids like methionine.
When methionine levels are sufficient, S-adenosylmethionine (SAM) is produced, which can activate the mTORC1 complex. This activation promotes protein synthesis and cell growth while inhibiting autophagy.
Experimental Workflow for DL-Methionine-¹³C Tracer Experiments
The general workflow for a metabolic flux experiment using a DL-Methionine-¹³C tracer involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and ¹³C-Methionine Labeling
This protocol is designed for adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Methionine-free DMEM
-
Dialyzed FBS (dFBS)
-
DL-Methionine-¹³C₅ (or other desired isotopic labeling)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in complete culture medium and allow them to reach the desired confluency (typically 70-80%).
-
Adaptation Medium: Prepare the experimental medium by supplementing methionine-free DMEM with dialyzed FBS (to minimize unlabeled methionine) and all other necessary components of the complete medium, except for methionine.
-
Adaptation: One day before the tracer experiment, replace the complete medium with the adaptation medium (containing no methionine). This step helps to deplete the intracellular pool of unlabeled methionine.
-
Tracer Medium Preparation: Prepare the tracer medium by supplementing the adaptation medium with DL-Methionine-¹³C at the desired final concentration (typically the same as in the standard complete medium).
-
Tracer Incubation: At the start of the experiment (time zero), aspirate the adaptation medium and replace it with the pre-warmed tracer medium.
-
Time Course: Return the cells to the incubator and collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
Protocol 2: Metabolite Extraction
This protocol is for the rapid quenching of metabolism and extraction of polar metabolites.
Materials:
-
Cold PBS (4°C)
-
Cold (-80°C) 80:20 Methanol:Water (v/v) extraction solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Media Removal: At each time point, remove the culture plate from the incubator and aspirate the tracer medium.
-
Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.
-
Metabolism Quenching: Add a sufficient volume of cold (-80°C) 80:20 methanol:water to the plate to cover the cell monolayer. This step rapidly quenches enzymatic activity.
-
Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete quenching and to facilitate cell lysis. Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 30 seconds and then incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
This is a general protocol for the analysis of ¹³C-labeled methionine and its downstream metabolites. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Parameters (Example):
-
Column: A reversed-phase C18 column suitable for polar metabolite separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate methionine, SAM, SAH, homocysteine, and cysteine.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS²) or targeted Selected Reaction Monitoring (SRM).
-
Mass Range: m/z 70-1000.
-
Resolution: >60,000.
-
Collision Energy: Optimized for fragmentation of target metabolites.
Data Presentation and Analysis
The primary output of the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then used to calculate metabolic fluxes using software packages like INCA, Metran, or OpenMebius.
Quantitative Data Summary
The following table summarizes representative metabolic flux data from a study using a human fibrosarcoma cell line (HT1080) with and without the reintroduction of the enzyme Methylthioadenosine Phosphorylase (MTAP), which is involved in the methionine salvage pathway. Fluxes are presented as a percentage of the net methionine uptake.
| Metabolic Flux | HT1080 (MTAP-) | HT1080 (MTAP+) |
| Net Methionine Uptake | 100% | 100% |
| Transmethylation Flux | ~15% | ~15% |
| Propylamine Transfer Flux | ~14% | Not Reported |
| Methionine Salvage Flux | 0% | Not Reported |
| Ornithine Decarboxylase (ODC) Flux | Increased 2-fold vs. MTAP+ | Baseline |
Note: The data is presented as approximate percentages based on the reported findings for illustrative purposes.
Applications in Drug Development
Measuring metabolic flux with DL-Methionine-¹³C tracers has significant applications in drug development:
-
Target Validation: Quantifying the impact of genetic or pharmacological inhibition of a target enzyme on methionine metabolism.
-
Mechanism of Action Studies: Elucidating how a drug candidate alters specific metabolic pathways.
-
Biomarker Discovery: Identifying metabolic changes that can serve as pharmacodynamic or predictive biomarkers.
-
Understanding Drug Resistance: Investigating how cancer cells rewire their metabolism to evade therapy.
Conclusion
DL-Methionine-¹³C tracer experiments coupled with mass spectrometry provide a robust platform for the quantitative analysis of metabolic flux through key cellular pathways. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and drug development professionals to leverage this powerful technology. By providing a dynamic view of cellular metabolism, these methods can accelerate the discovery and development of novel therapeutics targeting metabolic vulnerabilities in disease.
Application Notes and Protocols for DL-Methionine-13C Labeling in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to DL-Methionine-13C Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] This technique involves the replacement of a natural "light" amino acid with a "heavy" stable isotope-labeled counterpart in the cell culture medium.[2] The heavy amino acid is incorporated into all newly synthesized proteins.[1] When the proteomes of two cell populations (e.g., control and treated) are mixed, the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the signal intensities of the light and heavy peptide pairs.[2][4]
This compound is a valuable tool for SILAC-based quantitative proteomics. As an essential amino acid, methionine is actively incorporated into proteins, making its labeled version an effective tracer for protein synthesis and turnover. The use of ¹³C-labeled methionine provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for precise differentiation between proteins from different experimental conditions.[5]
Key Advantages of this compound Labeling:
-
High Incorporation Efficiency: Being an essential amino acid, methionine is efficiently taken up and incorporated into the proteome of various cell lines.[6]
-
Precise Quantification: The known mass difference between the ¹²C and ¹³C isotopes allows for accurate relative and absolute quantification of proteins.
-
Versatility: This method is applicable to a wide range of in vivo and in vitro studies, from basic cell biology to drug discovery and development.[6][7]
-
Compatibility: It is compatible with standard proteomics workflows, including liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[8]
Applications in Research and Drug Development:
-
Differential Protein Expression Profiling: Identifying up- or down-regulated proteins in response to drug treatment, disease states, or genetic modifications.[9]
-
Studying Protein Dynamics: Investigating protein synthesis and degradation rates under various physiological and pathological conditions.[6]
-
Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs, such as phosphorylation and methylation, which are crucial for cell signaling.[10]
-
Target Identification and Validation: Pinpointing the protein targets of novel drug candidates and elucidating their mechanism of action.
-
Biomarker Discovery: Identifying potential protein biomarkers for disease diagnosis, prognosis, and therapeutic response.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing amino acid labeling for quantitative proteomics.
| Protein | Experimental Condition | Fold Change | Reference |
| Glyceraldehyde-3-phosphate dehydrogenase | Muscle cell differentiation | Up-regulated | [4] |
| Fibronectin | Muscle cell differentiation | Up-regulated | [4] |
| Pyruvate kinase M2 | Muscle cell differentiation | Up-regulated | [4] |
| Methionine synthase (Met6) | zap1Δ mutant yeast strain | > 4-fold increase | [11] |
| Novel Protein | Human skin fibroblasts (post-radiation) | 2-fold increase | [11] |
Experimental Protocols
Protocol 1: SILAC Labeling of Mammalian Cells with DL-Methionine-¹³C
This protocol outlines the steps for labeling mammalian cells using the SILAC method with ¹³C-labeled methionine.
Materials:
-
Mammalian cell line of choice
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine
-
"Light" L-methionine (¹²C)
-
"Heavy" DL-Methionine-¹³C
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Culture Adaptation:
-
Culture the cells in the "light" medium (methionine-deficient medium supplemented with "light" L-methionine and dFBS) for at least five to six cell doublings to ensure complete incorporation of the light amino acid.
-
Similarly, culture a parallel set of cells in the "heavy" medium (methionine-deficient medium supplemented with "heavy" DL-Methionine-¹³C and dFBS).
-
-
Experimental Treatment:
-
Once the cells have fully incorporated the respective labeled methionine, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population will serve as the control.
-
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates from both the "light" and "heavy" labeled cells.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C labeling.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of the light and heavy peptide pairs. This ratio reflects the change in protein expression between the two experimental conditions.
-
Protocol 2: Workflow for Quantitative Analysis of Newly Synthesized Proteins
This protocol describes a workflow for specifically analyzing newly synthesized proteins using a combination of metabolic labeling and click chemistry.
Materials:
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA) - a methionine analog
-
Biotin-alkyne
-
Click chemistry reaction buffer (containing copper sulfate, a reducing agent, and a copper chelator)
-
Streptavidin-coated beads
-
Digestion buffer with trypsin
Procedure:
-
Methionine Depletion and Labeling:
-
Deplete endogenous methionine by incubating cells in methionine-free medium.
-
Pulse the cells with AHA for a defined period to label newly synthesized proteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells to extract the total proteome.
-
-
Click Chemistry Reaction:
-
Perform a click chemistry reaction to couple biotin-alkyne to the AHA-labeled proteins.
-
-
Enrichment of Newly Synthesized Proteins:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
On-Bead Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins with trypsin.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the eluted peptides by LC-MS/MS to identify and quantify the newly synthesized proteins.
-
Visualizations
Caption: General workflow for SILAC-based quantitative proteomics.
Caption: Example signaling pathway leading to quantifiable protein synthesis.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amino acid residue specific stable isotope labeling for quantitative proteomics. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for DL-Methionine-¹³C Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis, methylation reactions, and as a precursor to other vital sulfur-containing compounds. The use of stable isotope-labeled DL-Methionine-¹³C as a tracer in metabolic studies allows for the precise tracking and quantification of its metabolic fate in various biological systems. This application note provides detailed protocols for the sample preparation of biological matrices, specifically plasma/serum and urine, for the subsequent analysis of DL-Methionine-¹³C by Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope dilution method, which utilizes a known concentration of the labeled compound as an internal standard, is a powerful technique for achieving high accuracy and precision in quantitative bioanalysis.[1][2]
Sample Preparation Protocols
The accurate quantification of DL-Methionine-¹³C in biological matrices is highly dependent on robust and reproducible sample preparation. The primary goal is to efficiently remove interfering substances, such as proteins and salts, which can suppress the ionization of the target analyte and compromise the analytical results.[3][4] The choice of sample preparation technique depends on the biological matrix being analyzed.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
Protein precipitation is a widely used method for the rapid and effective removal of proteins from plasma and serum samples.[5][6][7] Acetonitrile is a common choice of organic solvent for this purpose as it efficiently denatures and precipitates proteins while keeping small molecules like amino acids in solution.[5][7]
Materials:
-
Plasma or Serum Sample
-
DL-Methionine-¹³C Internal Standard Solution
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike the sample with the DL-Methionine-¹³C internal standard solution at a known concentration.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is recommended for efficient protein removal).[7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the DL-Methionine-¹³C, and transfer it to a new tube for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a more selective sample cleanup technique that can be employed for complex matrices like urine to remove salts and other polar interferences that are not efficiently removed by protein precipitation.[8][9] Cation-exchange SPE is particularly effective for isolating amino acids.[8]
Materials:
-
Urine Sample
-
DL-Methionine-¹³C Internal Standard Solution
-
Strong Cation Exchange (SCX) SPE Cartridge
-
Methanol, LC-MS grade
-
Deionized Water
-
Ammonium Hydroxide solution (5%) in Methanol
-
Formic Acid solution (2%) in Water
-
SPE Vacuum Manifold
Procedure:
-
Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.
-
Take 1 mL of the urine supernatant and spike it with the DL-Methionine-¹³C internal standard.
-
Condition the SPE Cartridge: Pass 3 mL of methanol through the SCX cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the Sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 3 mL of 2% formic acid in water to remove neutral and anionic interferences. Follow with a wash of 3 mL of methanol to remove non-polar interferences.
-
Elute the Analyte: Elute the DL-Methionine-¹³C by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic solution neutralizes the charge on the amino acid, releasing it from the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial LC mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of methionine in biological matrices using LC-MS/MS with stable isotope dilution.
Table 1: Linearity and Sensitivity
| Parameter | Value | Biological Matrix | Reference |
| Linearity (R²) | > 0.99 | Plasma | [10] |
| Limit of Detection (LOD) | 0.04 µmol/L | Plasma | [10] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | Plasma | [10] |
Table 2: Recovery and Precision
| Parameter | Value | Biological Matrix | Reference |
| Mean Recovery | 99.3% - 101.7% | Plasma | [10] |
| Intra-day Precision (%CV) | 2.68% - 3.79% | Plasma | [10] |
| Inter-day Precision (%CV) | 2.98% - 3.84% | Plasma | [10] |
| Extraction Recovery (SPE) | 53% - 100% | Urine | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of DL-Methionine-¹³C in biological matrices.
Methionine Metabolic Pathway
This diagram provides a simplified overview of the central role of methionine in cellular metabolism, including its conversion to S-adenosylmethionine (SAM), a universal methyl group donor.[11][12][13]
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. pjoes.com [pjoes.com]
- 5. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Isotopic Enrichment of DL-Methionine-¹³C in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) or in whole organisms has become a cornerstone of quantitative proteomics. DL-Methionine-¹³C is frequently used as a metabolic label to study protein synthesis, turnover, and flux through metabolic pathways. The incorporation of ¹³C-labeled methionine into proteins leads to a predictable mass shift that can be accurately quantified using mass spectrometry. This application note provides a detailed protocol for the calculation of isotopic enrichment of DL-Methionine-¹³C in proteins, from sample preparation to data analysis.
Principle
The method involves the metabolic incorporation of DL-Methionine-¹³C into proteins. Following protein extraction and purification, the proteins are hydrolyzed to their constituent amino acids. The resulting amino acid mixture is then derivatized to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrometer separates the unlabeled (¹²C) and labeled (¹³C) methionine derivatives based on their mass-to-charge ratio (m/z). The isotopic enrichment is calculated from the relative abundance of the labeled and unlabeled forms.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in structured tables for clear comparison and interpretation.
Table 1: GC-MS Data for ¹³C-Methionine Enrichment Analysis
| Analyte | Retention Time (min) | m/z (Unlabeled, M+0) | Peak Area (Unlabeled) | m/z (Labeled, M+1) | Peak Area (Labeled) |
| Methionine derivative | 12.34 | 250.1 | 1,250,000 | 251.1 | 875,000 |
| Internal Standard | 10.12 | 254.1 | 1,500,000 | - | - |
Table 2: Calculated Isotopic Enrichment of ¹³C-Methionine
| Sample ID | Total Peak Area (Unlabeled + Labeled) | Isotopic Enrichment (%) |
| Control | 1,250,000 | 0.0 |
| Treated Sample 1 | 2,125,000 | 41.18 |
| Treated Sample 2 | 2,350,000 | 45.74 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the experimental conditions and instrumentation.
Experimental Protocols
Metabolic Labeling of Proteins with DL-Methionine-¹³C
This protocol is a general guideline and should be optimized for the specific cell line or organism.
Materials:
-
Cell culture medium deficient in methionine
-
DL-Methionine-¹³C (¹³C atom percent > 99%)
-
Unlabeled DL-Methionine
-
Dialyzed fetal bovine serum (dFBS)
-
Cell culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Culture cells in standard medium to the desired confluency.
-
For the "heavy" labeled sample, replace the standard medium with methionine-deficient medium supplemented with DL-Methionine-¹³C at a final concentration typically ranging from 50 to 100 mg/L. For the "light" or control sample, use the same medium supplemented with an equivalent amount of unlabeled DL-Methionine.
-
Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled methionine. This period can range from 24 hours to several cell divisions, depending on the experimental goals.
-
Harvest the cells by washing with ice-cold PBS, followed by either scraping or trypsinization.
-
Pellet the cells by centrifugation and store at -80°C until protein extraction.
Protein Extraction and Hydrolysis
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
6 M Hydrochloric acid (HCl) containing 1% phenol.[1]
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
Vacuum centrifuge
Procedure:
-
Lyse the cell pellets using a suitable lysis buffer.
-
Quantify the protein concentration using a standard protein assay (e.g., BCA assay).
-
Transfer a known amount of protein (typically 50-100 µg) to a vacuum hydrolysis tube and dry the sample completely using a vacuum centrifuge.
-
Add 100-200 µL of 6 M HCl with 1% phenol to the dried protein pellet.[1]
-
Seal the tubes under vacuum.
-
Hydrolyze the protein by incubating the tubes at 110°C for 24 hours.[2]
-
After hydrolysis, cool the tubes and centrifuge to collect the hydrolysate.
-
Dry the hydrolysate completely using a vacuum centrifuge to remove the HCl.
Derivatization of Amino Acids
For GC-MS analysis, the polar amino acids must be derivatized to make them volatile. Silylation is a common derivatization method.[3]
Materials:
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile
-
Heating block
Procedure:
-
To the dried amino acid sample, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial tightly and heat at 70-100°C for 30-60 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 50-500.
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Identify the peak corresponding to the derivatized methionine based on its retention time and mass spectrum. The derivatized methionine will produce characteristic fragment ions.
-
Extract the ion chromatograms for the molecular ion cluster of both the unlabeled (M+0) and ¹³C-labeled (M+1) methionine derivative.
Calculation of Isotopic Enrichment
The isotopic enrichment is calculated as the ratio of the peak area of the labeled analyte to the sum of the peak areas of both the labeled and unlabeled analytes.
Formula: Isotopic Enrichment (%) = [Peak Area (Labeled) / (Peak Area (Unlabeled) + Peak Area (Labeled))] x 100
Example Calculation (using data from Table 1):
-
Peak Area (Unlabeled) = 1,250,000
-
Peak Area (Labeled) = 875,000
-
Isotopic Enrichment (%) = [875,000 / (1,250,000 + 875,000)] x 100 = 41.18%
Visualizations
Caption: Methionine Metabolism Pathway.
Caption: Experimental Workflow.
References
Application Notes and Protocols: Tracing Sulfur Amino Acid Metabolism with DL-Methionine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine-¹³C is a stable isotope-labeled form of the essential amino acid methionine, utilized as a tracer to investigate the dynamics of sulfur amino acid metabolism. By introducing this labeled compound into biological systems, researchers can track its incorporation into various metabolic pathways, providing quantitative insights into metabolic fluxes. This technique is invaluable for understanding cellular metabolism in both healthy and diseased states, and for evaluating the mechanism of action of novel therapeutic agents. The core pathways of methionine metabolism include the methionine cycle (transmethylation), the transsulfuration pathway, and the methionine salvage pathway (polyamine biosynthesis)[1].
Key Metabolic Pathways
Methionine is a critical node in cellular metabolism, serving as a precursor for protein synthesis, a methyl donor via S-adenosylmethionine (SAM), and a key component in the synthesis of other sulfur-containing compounds like cysteine and taurine[1][2]. The major metabolic fates of methionine are:
-
Protein Synthesis: Methionine is incorporated into proteins, a process that can be quantified by measuring the enrichment of ¹³C in protein-bound methionine.
-
Methionine Cycle (Transmethylation): Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and other metabolites[1][3]. The cycle regenerates methionine from S-adenosylhomocysteine (SAH) via homocysteine.
-
Transsulfuration Pathway: Homocysteine, derived from the methionine cycle, can be irreversibly converted to cysteine, glutathione, and taurine[4][5]. This pathway is crucial for redox balance and detoxification.
-
Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) group produced during polyamine synthesis back to methionine[1].
Experimental Workflows & Protocols
General Experimental Workflow
The general workflow for a DL-Methionine-¹³C tracing experiment involves several key steps, from cell culture to data analysis.
Caption: A generalized workflow for tracing sulfur amino acid metabolism using DL-Methionine-¹³C.
Detailed Experimental Protocols
1. Cell Culture and Labeling with [U-¹³C]-Methionine [6]
-
Cell Seeding: Plate cells (e.g., human fibrosarcoma cell line HT1080) in standard growth medium and allow them to reach the desired confluency.
-
Medium Exchange: At the start of the experiment, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed custom medium containing [U-¹³C]-methionine as the sole methionine source. The concentration of the labeled methionine should be similar to that in the standard medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1 to 42 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites.[7] Time-course experiments are recommended to capture the kinetics of labeling.
2. Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Quenching:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolic activity by adding a cold solvent, such as 80:20 methanol/water, and scraping the cells.
-
-
Metabolite Extraction: [6]
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Protein Hydrolysis (Optional): [8]
-
To analyze the incorporation of ¹³C-methionine into proteins, the cell pellet can be subjected to acid hydrolysis.
-
Add 6 M hydrochloric acid to the pellet and heat at 150°C for 70 minutes.[8]
-
Dry the hydrolysate under a stream of nitrogen.
-
-
Derivatization (for GC-MS): [8]
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids are often derivatized to increase their volatility.
-
A common method is N-acetyl methyl esterification.
-
3. Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying labeled metabolites.[6][7]
-
Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Analysis: The mass isotopomer distributions (MIDs) of methionine and its downstream metabolites are determined. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect ¹³C-labeled metabolites, providing information about the position of the label within the molecule.[10]
4. Data Analysis
-
Isotope Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and any isotopic impurities in the tracer.[7]
-
Metabolic Flux Analysis (MFA): The corrected MIDs are used in computational models to estimate the rates (fluxes) of metabolic reactions.[6][11] This allows for the quantification of the activity of different metabolic pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies using ¹³C-methionine to trace sulfur amino acid metabolism.
Table 1: Methionine Metabolic Fluxes in Human Fibrosarcoma Cells (HT1080M+ and HT1080M-) [6]
| Metabolic Flux | HT1080M+ (nmol/μL-cells/h) | HT1080M- (nmol/μL-cells/h) |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 |
| Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 |
| Transmethylation Flux | ~15% of net uptake | ~15% of net uptake |
| Propylamine Transfer Flux | ~15% of net uptake | ~15% of net uptake |
| MTA Secretion | Not specified | 0.11 ± 0.015 |
Table 2: Quantitative Analysis of Methionine Metabolism in Lemna paucicostata [12][13]
| Metabolic Process | Relative Flux |
| Synthesis of S-adenosylmethionine (AdoMet) | > 4 times the rate of methionine accumulation in protein |
| AdoMet used for Transmethylation | > 90% |
| Flux through Methylthio Recycling | ~1/3 the amount of methionine accumulating in protein |
| Spermidine Synthesis | Accounts for at least 60% of methylthio recycling flux |
Signaling Pathway Diagrams
Methionine Metabolism Pathways
The metabolism of methionine is centered around the production and consumption of S-adenosylmethionine (SAM).
Caption: Key pathways in sulfur amino acid metabolism originating from methionine.
Transmethylation Cycle and its Connections
The transmethylation cycle is fundamental for providing methyl groups for various cellular processes.
Caption: The transmethylation cycle and its links to other metabolic pathways.
Conclusion
The use of DL-Methionine-¹³C as a tracer provides a powerful tool for the quantitative analysis of sulfur amino acid metabolism. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the intricate regulation of these pathways. By combining stable isotope labeling with modern analytical techniques like mass spectrometry and computational modeling, it is possible to gain deep insights into cellular function in health and disease, aiding in the development of novel therapeutic strategies.
References
- 1. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution characterization of [methyl-13C]methionine HIV-1 reverse transcriptase by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 12. Quantitative Analysis of Pathways of Methionine Metabolism and Their Regulation in Lemna - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Labeling with DL-Methionine-¹³C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of DL-Methionine-¹³C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency for ¹³C-labeled amino acids in SILAC experiments?
A desirable incorporation efficiency for stable isotope labeling by amino acids in cell culture (SILAC) is greater than 95%.[1] For example, human embryonic stem cells (hESCs) have been shown to achieve labeling efficiencies of 99.1% for lysine and 97.7% for arginine.[2][3] However, in some cell lines, such as the neuroblastoma cell line BE(2)-M17, the efficiency might be lower, around 92%, even after multiple cell divisions.[4]
Q2: My incorporation of DL-Methionine-¹³C is low. What are the most common causes?
Several factors can contribute to low incorporation efficiency. The most common culprits include:
-
Insufficient Cell Doublings: Cells require a sufficient number of divisions (typically at least five) in the labeling medium to dilute out the pre-existing "light" (¹²C) methionine and fully incorporate the "heavy" (¹³C) version.[5]
-
Contamination with Unlabeled Methionine: Standard fetal bovine serum (FBS) contains unlabeled amino acids, which will compete with the labeled methionine and reduce incorporation efficiency. It is crucial to use dialyzed FBS.
-
Use of DL-Methionine Racemic Mixture: Cells preferentially uptake and incorporate L-methionine, the biologically active isomer. The D-isomer in a DL-methionine mixture is utilized less efficiently, which can lead to lower overall incorporation compared to using pure L-Methionine-¹³C.[6][7] Studies in broiler chickens have shown that the relative bioavailability of L-methionine for feed efficiency can be as high as 189.1% compared to DL-methionine.[8]
-
Poor Cell Health: Suboptimal cell culture conditions, such as contamination, incorrect pH, or nutrient depletion, can negatively impact protein synthesis and, consequently, the incorporation of labeled amino acids.
-
Metabolic Conversion: In some cell lines, other amino acids can be metabolically converted into methionine, although this is less common for essential amino acids. A more frequent issue in SILAC is the conversion of arginine to proline.
Q3: Should I use DL-Methionine-¹³C or L-Methionine-¹³C for my experiments?
For optimal incorporation, L-Methionine-¹³C is the preferred choice. Cells possess specific transport systems for L-amino acids, leading to more efficient uptake and incorporation into proteins.[6] While DL-Methionine is often more economical, the D-isomer is not as readily used by the cellular machinery, potentially leading to lower and more variable labeling. If using DL-Methionine is unavoidable, be aware that higher concentrations or longer incubation times might be necessary to achieve the desired level of incorporation.
Q4: How can I verify the incorporation efficiency of DL-Methionine-¹³C?
The most accurate method to determine incorporation efficiency is through mass spectrometry. By analyzing a small aliquot of protein digest from your labeled cells, you can determine the ratio of heavy (¹³C) to light (¹²C) methionine-containing peptides. The goal is to see a near-complete shift to the heavy form.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low DL-Methionine-¹³C incorporation.
| Problem | Potential Cause | Recommended Solution |
| Low Incorporation Efficiency (<95%) | Insufficient cell doublings in labeling medium. | Ensure cells have undergone at least 5-6 passages in the "heavy" medium to allow for complete turnover of endogenous "light" methionine.[5][9] |
| Contamination with unlabeled methionine from serum. | Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in the culture medium. | |
| Suboptimal concentration of DL-Methionine-¹³C. | Increase the concentration of DL-Methionine-¹³C in the medium. A concentration of 500 mg/L of ¹³Cε methionine has been shown to yield an isotope incorporation of 94%. | |
| Inefficient uptake of the D-isomer from the DL-racemic mixture. | If possible, switch to L-Methionine-¹³C for improved uptake and incorporation. If using DL-Methionine, consider a higher concentration to compensate for the less efficient utilization of the D-isomer. | |
| High Variability in Labeling Between Experiments | Inconsistent cell health or growth phase. | Standardize cell culture conditions, including seeding density, growth phase at the time of labeling, and overall cell viability. |
| Inaccurate mixing of "light" and "heavy" cell populations. | Ensure accurate cell counting and mix the two populations in a 1:1 ratio based on cell number before lysis. | |
| Poor Cell Growth in Labeling Medium | Toxicity from high concentrations of labeled amino acid. | Titrate the concentration of DL-Methionine-¹³C to find the optimal balance between high incorporation and minimal impact on cell viability. |
| Lack of essential nutrients in dialyzed serum. | Supplement the medium with any necessary growth factors that may have been removed during dialysis. |
Experimental Protocols
Protocol for ¹³C-Methionine Labeling in Mammalian Cells
This protocol outlines the key steps for metabolic labeling of mammalian cells with ¹³C-Methionine for quantitative proteomics.
-
Cell Culture Adaptation:
-
Culture cells in a custom-formulated SILAC medium (e.g., DMEM or RPMI 1640) that lacks L-methionine.
-
Supplement the "heavy" medium with a known concentration of DL- or L-Methionine-¹³C (e.g., 50-100 mg/L, may require optimization).
-
Supplement the "light" medium with the equivalent concentration of unlabeled L-methionine.
-
Use 10% dialyzed fetal bovine serum (dFBS) for both media.
-
Passage the cells for at least five cell doublings in their respective SILAC media to ensure complete incorporation of the labeled amino acid.[5]
-
-
Experimental Treatment:
-
Once labeling is complete (>95% incorporation), apply the experimental treatment to the "heavy" labeled cell population, leaving the "light" population as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Perform an accurate cell count for both populations.
-
Mix the "light" and "heavy" cells in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Protein Digestion and Mass Spectrometry Analysis:
-
Quantify the protein concentration of the cell lysate.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" labeled peptides.
-
Visualizations
Methionine Metabolism and Incorporation Pathway
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
Optimizing DL-Methionine-13C concentration for labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DL-Methionine-¹³C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of DL-Methionine-¹³C in labeling experiments?
A1: DL-Methionine-¹³C is a stable isotope-labeled amino acid primarily used in metabolic labeling experiments to trace the incorporation of methionine into newly synthesized proteins. This enables the quantitative analysis of protein turnover, metabolic flux, and the identification of protein-ligand interactions. It is a key reagent in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for mass spectrometry-based proteomics and for nuclear magnetic resonance (NMR) spectroscopy studies.[1][2]
Q2: How do I prepare the "heavy" SILAC medium with DL-Methionine-¹³C?
A2: To prepare the "heavy" SILAC medium, you will need a basal medium deficient in L-Methionine. A stock solution of DL-Methionine-¹³C is prepared in a sterile solvent (e.g., deionized water or PBS) and then added to the methionine-deficient medium to the desired final concentration. It is crucial to supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled methionine.[3] All components should be sterile-filtered before use.
Q3: What is the recommended concentration of DL-Methionine-¹³C to use?
A3: The optimal concentration of DL-Methionine-¹³C can vary depending on the cell line and the specific experimental goals. For many cell lines, the concentration of labeled methionine should be similar to that in standard culture medium. For example, in DMEM-based media, the working concentration of L-arginine and L-lysine are often around 84 mg/L and 146 mg/L, respectively; similar principles apply to methionine.[4] It is advisable to start with the concentration found in the corresponding standard medium and optimize based on labeling efficiency and cell health.
Q4: How long should I culture my cells in the "heavy" medium to achieve sufficient labeling?
A4: To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell doublings in the "heavy" medium.[1][5] This duration allows for the dilution of pre-existing, unlabeled proteins through cell division and protein turnover, ideally leading to greater than 97% incorporation of the stable isotope.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency (<95%) | Insufficient duration of cell culture in "heavy" medium. | Extend the culture period to allow for at least 5-6 cell doublings. Monitor the incorporation rate at different time points to determine the optimal duration for your specific cell line.[1][3][5] |
| Presence of unlabeled methionine in the medium. | Ensure the use of a methionine-deficient basal medium and supplement with high-quality dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled methionine.[3] | |
| Cell line has a slow doubling time or low protein turnover rate. | Increase the labeling time accordingly. For cells with very slow turnover, consider alternative labeling strategies or methods to enrich for newly synthesized proteins. | |
| Cell Viability or Growth Rate is Reduced | Toxicity from high concentrations of the labeled amino acid. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of DL-Methionine-¹³C for your cell line. |
| Depletion of other essential nutrients in the custom medium. | Ensure the custom "heavy" medium is properly supplemented with all necessary amino acids (besides methionine), vitamins, and other growth factors. | |
| Inconsistent or Variable Labeling Between Experiments | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media exchange schedules. |
| Variability in the preparation of the "heavy" medium. | Prepare a large batch of the "heavy" medium stock solution to be used across multiple experiments to ensure consistency. | |
| Metabolic Conversion of Labeled Methionine | Cellular metabolic pathways may convert methionine into other metabolites. | While less common with methionine compared to arginine-to-proline conversion,[4] be aware of potential metabolic alterations. Analyze other amino acids for unexpected labeling. If conversion is significant, consider inhibiting the specific metabolic pathway if possible without affecting cell health. |
Experimental Protocols & Workflows
General SILAC Workflow for DL-Methionine-¹³C Labeling
Caption: General workflow for a SILAC experiment using DL-Methionine-¹³C.
Methionine Metabolism and Labeling Pathway
Caption: Simplified overview of methionine metabolism and ¹³C label incorporation.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Metabolic Scrambling of the ¹³C Label from DL-Methionine
Welcome to the technical support center for researchers utilizing ¹³C-labeled DL-methionine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome the challenges associated with metabolic scrambling of the ¹³C label.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of the ¹³C label from methionine?
A1: Metabolic scrambling refers to the biochemical conversion of the ¹³C-labeled methionine into other metabolites, leading to the incorporation of the ¹³C label into molecules other than methionine or its direct downstream products. This occurs because methionine is a central metabolite that can be catabolized, and its breakdown products can enter various other biosynthetic pathways. For instance, the carbon skeleton of methionine can be used to synthesize other amino acids.
Q2: Why is metabolic scrambling a problem in my experiments?
A2: Metabolic scrambling can significantly complicate the interpretation of stable isotope tracing studies. The primary goal of these experiments is to trace the metabolic fate of a specific molecule. If the ¹³C label is scrambled, it can lead to:
-
Inaccurate quantification of metabolic fluxes: The apparent incorporation of ¹³C into a downstream metabolite may not be solely from the direct pathway of interest.
-
Misinterpretation of pathway activity: Labeled products may appear from unexpected pathways, confounding the analysis.
-
Reduced signal-to-noise ratio: The desired labeled product's signal may be diluted by the presence of many other labeled species.
Q3: Which metabolic pathways are primarily responsible for the scrambling of the ¹³C label from methionine?
A3: The scrambling of the ¹³C label from methionine primarily occurs through its catabolism. A key pathway involves the enzyme methionine γ-lyase, which breaks down methionine into α-ketobutyrate, methanethiol, and ammonia.[1] The resulting α-ketobutyrate can then enter the biosynthetic pathway for other amino acids, such as isoleucine.[1] Additionally, the methyl group of methionine is actively transferred to numerous molecules via the methionine cycle, and while this is often the intended focus of study, the resulting homocysteine can be further metabolized.
Q4: Is the ¹³C label from methionine more or less prone to scrambling compared to other isotopes like ¹⁵N?
A4: Generally, the carbon skeleton of amino acids is considered less prone to scrambling than the amino group (nitrogen). Therefore, ¹³C-labeled methionine is often preferred over ¹⁵N-labeled methionine for tracing studies where the integrity of the carbon backbone is crucial. Studies have shown that the level of isotope scrambling is substantially lower in ¹³Cα and ¹³C side-chain labeling than in ¹⁵N labeling for several amino acids.[2]
Troubleshooting Guide
Issue: I am observing unexpected ¹³C enrichment in amino acids that are not direct products of methionine metabolism.
This is a classic sign of metabolic scrambling. The following troubleshooting steps can help you mitigate this issue.
Step 1: Verify Experimental Conditions
Possible Cause: Suboptimal cell culture or experimental conditions can enhance metabolic cross-talk.
Solutions:
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including those that can be synthesized from methionine catabolites. Using dialyzed FBS minimizes the pool of unlabeled precursors, forcing the cells to rely more on the provided ¹³C-methionine and reducing the apparent scrambling.
-
Optimize Methionine Concentration: Ensure the concentration of ¹³C-methionine in your medium is not excessively high, as this can sometimes induce catabolic pathways.
-
Time Course Analysis: Scrambling is a time-dependent process. Perform a time-course experiment to identify an optimal labeling duration where the direct pathway is sufficiently labeled, but scrambling into other pathways is minimal.
Step 2: Modify the Isotope Labeling Strategy
Possible Cause: The choice of labeled position on the methionine molecule can influence the extent and type of scrambling observed.
Solutions:
-
Use Position-Specific Labeled Methionine: If you are primarily interested in the methyl group transfer, using [methyl-¹³C]methionine will provide a clearer signal for methylation events. If you are tracking the carbon backbone, a uniformly labeled methionine might be appropriate, but be aware of the potential for scrambling of the entire carbon skeleton.
-
Consider Alternative Tracers: If scrambling of the methionine backbone is a persistent issue, consider using other labeled amino acids that are metabolically more distant from the pathways you are observing the scrambled label in.
Step 3: Data Analysis and Correction
Possible Cause: The analytical method may not be adequately distinguishing between direct labeling and scrambling.
Solutions:
-
Metabolic Flux Analysis (MFA): Employ computational modeling techniques like ¹³C-MFA. These methods use the labeling patterns of multiple metabolites to calculate the fluxes through various metabolic pathways, which can help to deconvolve the contribution of scrambling from direct synthesis.
-
Positional Isotopomer Analysis: Advanced mass spectrometry techniques can sometimes distinguish between different isotopomers (molecules with the ¹³C label at different positions). This can provide clues as to the metabolic route the label has taken.
Data Presentation
Quantifying the extent of metabolic scrambling is crucial for accurate data interpretation. Below is an illustrative table showing how to present data on the distribution of a ¹³C label from uniformly labeled ¹³C-methionine into other amino acids in a hypothetical cell culture experiment.
Table 1: Illustrative ¹³C Enrichment in Amino Acids Following Incubation with [U-¹³C]-Methionine
| Amino Acid | ¹³C Enrichment (%) | Potential Source of ¹³C Label |
| Methionine | 98.5 ± 0.5 | Direct uptake of tracer |
| Isoleucine | 12.3 ± 1.8 | Scrambling via α-ketobutyrate[1] |
| Threonine | 8.7 ± 1.2 | Scrambling via α-ketobutyrate |
| Glycine | 2.1 ± 0.4 | Minor scrambling from one-carbon metabolism |
| Serine | 1.9 ± 0.3 | Minor scrambling from one-carbon metabolism |
Note: The values presented are for illustrative purposes only and will vary significantly depending on the cell type, experimental conditions, and duration of labeling.
Experimental Protocols
Protocol 1: General Procedure for ¹³C-Methionine Labeling in Adherent Cell Culture
This protocol provides a general framework for a stable isotope tracing experiment using ¹³C-methionine.
Materials:
-
Adherent cell line of interest
-
Basal medium deficient in methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled DL-methionine (e.g., [U-¹³C₅]-DL-methionine)
-
Unlabeled DL-methionine
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in standard growth medium and allow them to reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the experimental medium by supplementing the methionine-deficient basal medium with the desired concentration of ¹³C-methionine and other necessary components, such as 10% dFBS. Prepare a parallel control medium with unlabeled methionine.
-
Adaptation (Optional but Recommended): For steady-state labeling, culture cells in the unlabeled experimental medium for at least one cell doubling to allow them to adapt to the formulation.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-methionine containing medium to the cells.
-
Incubate for the desired period (determined by a preliminary time-course experiment).
-
-
Metabolite Extraction:
-
Place the culture dish on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol solution and transfer the extract to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell extract at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS) and proceed with the analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic fate of ¹³C-methionine, showing the intended methionine cycle and potential scrambling pathways.
Caption: A typical experimental workflow for a ¹³C-methionine stable isotope tracing experiment.
Caption: A logical troubleshooting guide for addressing metabolic scrambling of the ¹³C label from methionine.
References
- 1. Methionine catabolism in Arabidopsis cells is initiated by a gamma-cleavage process and leads to S-methylcysteine and isoleucine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing analytical challenges in DL-Methionine-13C mass spectrometry
Welcome to the technical support center for DL-Methionine-13C mass spectrometry analysis. This resource is designed to assist researchers, scientists, and drug development professionals in addressing analytical challenges and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no ¹³C incorporation in my samples?
A1: Low or no incorporation of ¹³C from DL-Methionine-¹³C can stem from several factors:
-
Metabolic Scrambling: The labeled carbon atoms may be diverted to other metabolic pathways, diluting the label in the methionine pool.
-
Insufficient Incubation Time: The cells or organism may not have had enough time to metabolize the labeled methionine and incorporate it into proteins or other downstream metabolites.
-
Cell Viability and Proliferation: Poor cell health or slow proliferation rates can lead to reduced metabolic activity and consequently, lower incorporation of the stable isotope.
-
Incorrect Media Formulation: The presence of unlabeled methionine in the cell culture media will compete with the labeled form, leading to lower than expected enrichment. Ensure that the media is methionine-free before adding the labeled compound.
-
N-terminal Methionine Excision: In many proteins, the initial methionine residue is cleaved off post-translationally. If your analysis focuses on a peptide that has lost its N-terminal methionine, you will not observe ¹³C incorporation from the labeled precursor.[1]
Q2: How can I correct for the natural abundance of ¹³C in my mass spectrometry data?
A2: It is crucial to correct for the natural abundance of ¹³C, which is approximately 1.1%. This is because the natural isotopes contribute to the mass isotopologue distribution (MID) of your analyte, potentially interfering with the measurement of the incorporated ¹³C label. The correction can be performed using various algorithms and software packages that subtract the contribution of natural isotopes from the observed signal. Comparing the mass spectra of a labeled sample with an unlabeled control is a common practice to verify true labeling versus natural isotope abundance.[2]
Q3: What should I do if I observe co-eluting peaks with my analyte of interest?
A3: Co-eluting peaks can interfere with accurate quantification. Here are some strategies to address this issue:
-
Optimize Chromatographic Separation: Adjusting the gradient, flow rate, or changing the mobile phase composition can improve the resolution between your analyte and the interfering compound.[3]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different chemistry (e.g., HILIC instead of reversed-phase) can provide the necessary selectivity.[4]
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help distinguish between your analyte and the co-eluting species based on their exact mass, even if they are not chromatographically separated.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor-product ion transition for your analyte, you can enhance selectivity and minimize interference from co-eluting compounds.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your DL-Methionine-¹³C mass spectrometry experiments.
Problem 1: High Background Signal in Mass Spectra
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Leaks in the LC System | Check all fittings and connections for leaks. A gradual drop in pressure can be an indicator of a leak.[6] |
| Contaminated LC System or Column | Flush the system and column with a strong solvent (e.g., isopropanol) to remove contaminants. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[7] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Ensure the column oven is maintaining a stable temperature. |
| Air Bubbles in the Pump | Degas the mobile phases and prime the pumps to remove any trapped air bubbles.[7] |
| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. Ensure solvents are properly mixed if using a multi-solvent mobile phase. |
| Column Degradation | If the retention time consistently shifts in one direction, the column may be degrading and need replacement. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with the Stationary Phase | Add a small amount of a competing agent (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase to reduce unwanted interactions. |
| Mismatched Sample Solvent and Mobile Phase | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[8] |
| Void in the Column | A sudden drop in pressure and severely distorted peaks may indicate a void in the column, requiring column replacement. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 10 µL of 30% sulfosalicylic acid.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation and Centrifugation: Refrigerate the samples at 4°C for 30 minutes, followed by centrifugation at 12,000 rpm for 5 minutes.[9]
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a new microcentrifuge tube.
-
Dilution: Add 450 µL of the initial mobile phase containing the internal standard to the supernatant.
-
Vortexing and Injection: Vortex the final mixture for 30 seconds before injecting 4 µL into the LC-MS/MS system.[9]
Quantitative Data
The following table summarizes typical performance characteristics for the analysis of methionine in plasma using LC-MS/MS. These values can serve as a benchmark for your own experiments.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.04 µmol/L | [10][11] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [10][11] |
| Linearity Range | Up to 200 µmol/L | [10][11] |
| Intra-day CV (%) | 2.68 - 3.79 | [10][11] |
| Inter-day CV (%) | 2.98 - 3.84 | [10][11] |
| Mean Recovery (%) | 99.3 - 101.7 | [10][11] |
Visualizations
Methionine Metabolism Pathway
The following diagram illustrates the central role of methionine in cellular metabolism, including its involvement in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, and its connection to the transsulfuration pathway.
Caption: Overview of the Methionine Metabolic Pathway.
Experimental Workflow for DL-Methionine-¹³C Analysis
This workflow outlines the key steps involved in a typical stable isotope labeling experiment using DL-Methionine-¹³C.
Caption: Standard workflow for a DL-Methionine-¹³C experiment.
Troubleshooting Logic for Low ¹³C Incorporation
This diagram provides a logical approach to troubleshooting low isotopic enrichment.
Caption: Troubleshooting flowchart for low ¹³C incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for D/L Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing isotopic dilution effects in DL-Methionine-13C studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize isotopic dilution effects in DL-Methionine-¹³C studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in ¹³C-Methionine studies?
A1: Isotopic dilution is the decrease in the isotopic enrichment of a tracer, in this case, ¹³C-Methionine, by the endogenous, unlabeled (¹²C) form of the molecule present in the biological system.[1][2] This is a critical issue because it can lead to an underestimation of metabolic rates and fluxes if not properly accounted for. The added ¹³C-labeled methionine mixes with the natural methionine pool in the body, and this dilution must be quantified to accurately interpret the results of tracer studies.[2]
Q2: What are the primary sources of unlabeled methionine that contribute to isotopic dilution?
A2: The primary sources of unlabeled ("natural") methionine that dilute the ¹³C-labeled tracer include:
-
Dietary Intake: Methionine is an essential amino acid that must be obtained from dietary proteins.[3] The amount and timing of protein consumption before and during a study can significantly impact the circulating pool of unlabeled methionine.[4][5]
-
Endogenous Protein Breakdown: The continuous process of protein turnover in the body releases unlabeled amino acids, including methionine, into the free amino acid pool.
-
Methionine Salvage Pathway: The body can regenerate methionine from homocysteine through remethylation pathways, which contributes to the unlabeled methionine pool.[6][7]
Q3: How does the body metabolize methionine, and how does this relate to ¹³C studies?
A3: Methionine metabolism is central to several key cellular processes.[3] Once introduced, L-[1-¹³C]-Methionine enters the methionine cycle. The ¹³C-labeled carbon can be tracked as it is metabolized. A primary pathway involves the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor.[3][6] In many studies, such as the ¹³C-Methionine breath test, the labeled carbon is eventually cleaved, incorporated into CO₂, and exhaled.[8] The rate of ¹³CO₂ exhalation provides a measure of hepatic (liver) mitochondrial function.[8][9][10] Understanding these pathways is crucial for interpreting the tracer data correctly.
Methionine Metabolism Pathway
The following diagram illustrates the central pathways of methionine metabolism, including the Methionine Cycle and the Transsulfuration Pathway.
Caption: Key pathways in methionine metabolism.
Troubleshooting Guide
This section addresses common issues encountered during DL-Methionine-¹³C studies.
| Problem | Potential Cause | Recommended Solution |
| Low ¹³C Enrichment Detected | High Isotopic Dilution: Recent protein-rich meal consumed by the subject. | Ensure strict adherence to fasting protocols (e.g., 2-hour fast) before tracer administration to minimize dietary methionine intake.[8] |
| Suboptimal Tracer Dose: The administered dose of ¹³C-Methionine may be too low relative to the subject's endogenous methionine pool. | Re-evaluate dosing calculations based on subject weight (e.g., 2 mg/kg).[8][9] Ensure the isotopic purity of the tracer stock. | |
| Impaired Methionine Metabolism: Underlying physiological conditions (e.g., liver disease) can reduce the rate of methionine oxidation. | Correlate results with clinical data and liver function tests. The ¹³C-Methionine breath test is designed to detect such impairments.[8][9] | |
| High Variability in Results Between Subjects | Inconsistent Fasting States: Differences in the duration and compliance of fasting among participants. | Standardize and monitor the pre-test fasting period for all subjects rigorously. |
| Dietary Differences: Long-term dietary habits (e.g., high vs. low protein diets) can alter the baseline methionine pool size. | Collect detailed dietary history from subjects. Consider a standardized diet for a period leading up to the study if feasible. | |
| Physiological Differences: Age, sex, body composition, and health status can influence metabolic rates. | Record detailed demographic and clinical data for each subject to allow for stratified analysis. | |
| Unexpected ¹³CO₂ Exhalation Pattern | Incorrect Breath Sample Collection Timing: Deviations from the specified time points for collecting breath samples. | Use a strict, timed schedule for breath sample collection (e.g., baseline, then at 20-minute intervals for 120 minutes).[8] |
| Analytical Instrument Error: Issues with the isotope ratio mass spectrometer (IRMS) or non-dispersive isotope selective infrared spectroscopy (IRIS) calibration. | Perform regular calibration and maintenance of analytical instruments. Run standard reference materials with each batch of samples. |
Experimental Protocols
Protocol 1: ¹³C-Methionine Breath Test (¹³C-MBT)
This protocol is adapted from procedures used to assess hepatic mitochondrial function.[8][9]
Objective: To non-invasively measure the rate of methionine oxidation in the liver.
Materials:
-
Sterile, pyrogen-free L-[1-¹³C]-Methionine solution (99% atom isotopic enrichment).
-
Breath collection bags or tubes.
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-dispersive Isotope Selective Infrared Spectroscopy (IRIS) instrument for ¹³CO₂ analysis.
-
Indirect calorimeter (for measuring total CO₂ production).
Procedure:
-
Subject Preparation: The subject must fast for at least 2 hours prior to the test. Weight-appropriate infusions of dextrose may be provided to prevent hypoglycemia.[8]
-
Baseline Sample: Collect a duplicate baseline breath sample from the subject before administering the tracer.
-
Tracer Administration: Administer a 2 mg/kg intravenous bolus dose of L-[1-¹³C]-Methionine solution.[8][9]
-
Post-Dose Sampling: Collect duplicate breath samples at 20-minute intervals for a total of 120 minutes (i.e., at 20, 40, 60, 80, 100, and 120 minutes).[8]
-
Sample Analysis: Analyze the ¹³C enrichment of expired CO₂ in the breath samples using IRMS or a similar detector.[8][9]
-
Data Calculation: Calculate the cumulative percentage dose of ¹³C recovered (cPDR) over the test period. This requires measuring the total CO₂ production rate (VCO₂) via indirect calorimetry.[8]
Data Presentation
Table 1: Representative ¹³C-Methionine Breath Test Results in Different Clinical States
| Clinical Group | Number of Patients (n) | Median Cumulative ¹³C Exhalation (cPDR %) | Key Finding |
| Healthy Controls | 18 | 6.36 ± 0.56% | Baseline for normal mitochondrial function. |
| Simple Steatosis | 11 | 6.36 ± 0.56% | Similar to healthy controls, indicating preserved function. |
| Definite NASH | 53 | 3.24 ± 1.12% | Significantly lower exhalation, indicating mitochondrial dysfunction. |
| NASH Cirrhosis | 7 | 1.32 ± 0.94% | Severely reduced exhalation, correlating with advanced liver disease. |
Data synthesized from a study on non-alcoholic steatohepatitis (NASH).[9]
Troubleshooting Workflow
The diagram below provides a logical workflow for troubleshooting common issues in ¹³C-Methionine studies.
References
- 1. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 4. The Impact of Dietary Methionine Restriction on Biomarkers of Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of dietary methionine restriction on biomarkers of metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate DL-Methionine-13C Enrichment Analysis
Welcome to the technical support center for improving the accuracy of DL-Methionine-13C enrichment measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in this compound enrichment measurements?
A1: The most common sources of error include:
-
Natural Isotope Abundance: The natural presence of 13C (about 1.1%) in biological samples and derivatizing agents can artificially inflate the measured enrichment.[1] This requires mathematical correction for accurate results.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, cell lysate) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4]
-
Incomplete Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), incomplete or inconsistent derivatization of methionine can lead to variability in measurements.
-
Instrumental Variability: Fluctuations in instrument performance, such as detector sensitivity and calibration drift, can introduce errors.[5]
-
Sample Preparation Errors: Inconsistent sample handling, extraction, and storage can lead to degradation of the analyte or introduction of contaminants.[6]
Q2: How can I correct for the natural abundance of 13C?
A2: Correction for natural 13C abundance is crucial for accurate enrichment calculations. This is typically done using computational methods that subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution.[1] Several software tools and algorithms are available that take into account the chemical formula of the analyte and any derivatizing agents to perform this correction.[1] It is essential to apply this correction to avoid overestimation of 13C enrichment.
Q3: What are matrix effects and how can I minimize them in LC-MS/MS analysis?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting molecules from the sample matrix.[2][3][4] To minimize matrix effects:
-
Optimize Chromatographic Separation: Improve the separation of methionine from interfering matrix components by adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Sample Preparation: Employ more rigorous sample cleanup procedures like solid-phase extraction (SPE) to remove interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: A 13C-labeled internal standard that co-elutes with the analyte will experience similar matrix effects, allowing for accurate normalization of the signal.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7]
Q4: Should I use GC-MS or LC-MS/MS for my this compound enrichment analysis?
A4: The choice between GC-MS and LC-MS/MS depends on several factors, including sample type, required sensitivity, and available instrumentation.
-
GC-MS often requires derivatization to make methionine volatile, which adds a sample preparation step and can introduce variability.[8] However, it can provide excellent chromatographic resolution.
-
LC-MS/MS can often analyze methionine directly without derivatization, simplifying sample preparation.[9] It is generally considered highly sensitive and specific, especially when using Multiple Reaction Monitoring (MRM).
The following table summarizes a comparison of the two techniques:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Usually required for amino acids. | Often not required.[9] |
| Sample Volatility | Requires volatile analytes. | Suitable for non-volatile and polar analytes.[10] |
| Sensitivity | High, but can be limited by derivatization efficiency. | Generally very high, especially with MRM. |
| Specificity | Good, but can be affected by co-eluting compounds. | High, particularly with tandem MS (MS/MS). |
| Precision | High precision is achievable. | High precision is achievable. |
| Accuracy | Can be very accurate with proper calibration and correction. | Generally considered highly accurate.[11] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[12]
-
Secondary Interactions: Residual silanol groups on the column can interact with the amine group of methionine, causing tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for methionine. Operating at a low pH (e.g., with 0.1% formic acid) will protonate the amine group and minimize interactions with silanols.
-
Buffer Concentration: Using an appropriate buffer concentration can help mask residual silanol interactions.[12]
-
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be degraded. Try back-flushing the column or, if the problem persists, replace the column.[13]
-
Inappropriate Solvent for Sample: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Issue 2: Low or No Signal Detected
Question: I am not detecting a signal for this compound, or the signal is much lower than expected. What should I check?
Answer:
A low or absent signal can be frustrating. Follow this checklist to identify the problem:
-
Check Instrument Performance:
-
Tuning and Calibration: When was the last time the mass spectrometer was tuned and calibrated? Poor calibration can lead to inaccurate mass detection.
-
Source Conditions: Verify that the electrospray (for LC-MS) or ion source (for GC-MS) is clean and operating correctly. A dirty source can significantly suppress the signal.
-
-
Verify Sample Preparation:
-
Extraction Efficiency: Review your sample extraction protocol to ensure efficient recovery of methionine.
-
Derivatization (GC-MS): If using GC-MS, confirm that the derivatization reaction is complete. Incomplete derivatization is a common cause of low signal.
-
-
Investigate Chromatographic Conditions:
-
Retention Time Shift: Has the retention time of your analyte shifted significantly? This could indicate a problem with the column or mobile phase composition.
-
Co-elution with Suppressive Agents: A highly abundant, co-eluting compound from the matrix could be suppressing the ionization of your analyte.
-
Issue 3: High Background Noise or Contamination
Question: My chromatograms have a high background, or I see interfering peaks in my blank injections. How can I resolve this?
Answer:
High background noise or carryover can compromise the accuracy of your measurements.
-
Solvent and Reagent Purity: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) and are freshly prepared. Contaminants in your mobile phase or sample preparation reagents can contribute to high background.
-
System Contamination: The LC or GC system, including tubing, injector, and column, can become contaminated over time. Implement a regular system cleaning protocol.
-
Sample Carryover: If you see peaks in your blank injections that correspond to your analyte, you may have sample carryover from the previous injection.
-
Injector Wash: Ensure the injector wash solvent is effective and the wash program is adequate.
-
Run Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean before the next sample injection.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma
This protocol outlines a general procedure for the analysis of this compound in plasma using GC-MS, which includes protein precipitation, purification, derivatization, and instrumental analysis.
-
Sample Preparation and Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a known amount of a different isotopically labeled amino acid).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Purification (Optional but Recommended):
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for solid-phase extraction (SPE) or ion-exchange chromatography to remove interfering compounds.
-
-
Derivatization:
-
Dry the purified sample completely.
-
Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for native and 13C-labeled methionine derivatives.
-
-
Protocol 2: LC-MS/MS Analysis of this compound in Cell Culture Media
This protocol provides a general method for the direct analysis of this compound in cell culture media using LC-MS/MS.
-
Sample Preparation:
-
Collect cell culture media samples and centrifuge at 10,000 x g for 5 minutes to remove cells and debris.
-
Transfer the supernatant to a new tube.
-
Add an internal standard.
-
For protein-containing media, perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and dilute with the initial mobile phase as needed.[14]
-
-
LC-MS/MS Analysis:
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 2% B
-
7.1-10 min: 2% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native and this compound.
-
-
Visualizations
Caption: A general workflow for 13C-Methionine enrichment analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. ucd.ie [ucd.ie]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sciex.com [sciex.com]
Enhancing the sensitivity of DL-Methionine-13C detection in complex samples
Welcome to the technical support center for the analysis of DL-Methionine-¹³C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of ¹³C-labeled methionine in complex biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Mass Spectrometry (MS)
Question 1: I am observing a low signal-to-noise ratio for my DL-Methionine-¹³C peak in my LC-MS/MS analysis. What are the potential causes and solutions?
Answer: A low signal-to-noise (S/N) ratio can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic troubleshooting guide:
-
Sample Preparation and Matrix Effects: Complex biological matrices can contain numerous endogenous compounds that interfere with the ionization and detection of the target analyte, a phenomenon known as matrix effects.
-
Troubleshooting:
-
Improve Sample Cleanup: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Use Isotope-Labeled Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., DL-Methionine-¹³C,¹⁵N) to compensate for matrix effects and variations in sample processing.[1]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may also reduce the analyte concentration.
-
-
-
Ionization Efficiency: The choice of ionization source and its settings are critical for maximizing the signal.
-
Troubleshooting:
-
Optimize ESI/APCI Parameters: Systematically optimize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, including spray voltage, gas temperatures, and gas flow rates.
-
Mobile Phase Additives: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can improve the ionization efficiency of amino acids.[1]
-
-
-
Mass Spectrometer Settings: Incorrect mass spectrometer parameters can significantly impact sensitivity.
-
Troubleshooting:
-
Optimize Collision Energy: For MS/MS analysis, optimize the collision energy to ensure efficient fragmentation of the precursor ion and maximize the intensity of the product ions.
-
Check Mass Calibration: Ensure the mass spectrometer is properly calibrated to achieve accurate mass measurements.
-
-
Question 2: I am having difficulty achieving good chromatographic peak shape and retention for DL-Methionine-¹³C on my reversed-phase LC column. What can I do?
Answer: Methionine is a polar compound, which can lead to poor retention and peak shape on traditional reversed-phase (RP) columns.[2] Consider the following solutions:
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can provide excellent retention and peak shape for amino acids.[1]
-
Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can improve the retention of polar analytes on RP columns.
-
-
Column Choice:
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to provide better retention for polar analytes.
-
Amino Acid Specific Columns: Several manufacturers offer columns specifically designed for amino acid analysis.[1]
-
Question 3: My GC-MS analysis of DL-Methionine-¹³C shows poor sensitivity and peak tailing. How can I improve this?
Answer: The polar nature of amino acids makes them unsuitable for direct GC-MS analysis. Derivatization is a necessary step to increase their volatility and thermal stability.[3]
-
Derivatization:
-
Silylating Reagents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to derivatize amino acids for GC-MS analysis.[3][4]
-
Alkylating Reagents: Triethyloxonium tetrafluoroborate (TEOT) can be used for the alkylation of methionine, making it more volatile.[4][5]
-
Optimization: The derivatization reaction conditions (temperature, time, and reagent concentration) should be optimized to ensure complete derivatization.
-
-
GC Parameters:
-
Injection Port Temperature: Optimize the injection port temperature to ensure efficient volatilization of the derivatized analyte without causing thermal degradation.
-
Column Choice: A column with a suitable stationary phase for the analysis of the derivatized amino acid should be used.
-
Quantitative Data Summary for MS Analysis
| Parameter | Recommended Setting/Method | Rationale |
| LC-MS/MS Column | HILIC Column | Better retention for polar analytes like methionine.[1] |
| LC Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Improves ionization efficiency in positive ESI mode.[1] |
| Internal Standard | DL-Methionine-¹³C,¹⁵N | Compensates for matrix effects and procedural losses.[1] |
| GC Derivatization | MTBSTFA or TEOT | Increases volatility and thermal stability for GC analysis.[3][4] |
| GC Derivatization Temp. | 100 °C (for MTBSTFA) | Ensures complete derivatization.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: The ¹³C NMR signal for my DL-Methionine-¹³C is very weak, even with isotopic labeling. How can I enhance the sensitivity?
Answer: The low natural abundance and smaller gyromagnetic ratio of ¹³C result in inherently lower sensitivity compared to ¹H NMR.[6] Even with ¹³C labeling, several factors can be addressed to improve signal intensity.
-
NMR Hardware and Acquisition Parameters:
-
Use a Cryoprobe: Cryogenically cooled probes significantly increase the signal-to-noise ratio.
-
Increase the Number of Scans: Signal averaging by increasing the number of scans will improve the S/N ratio.
-
Optimize Pulse Sequence and Relaxation Delays: Utilize pulse sequences designed for sensitivity enhancement, such as INEPT or DEPT, for protonated carbons. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) to allow for full relaxation of the ¹³C nuclei between scans.[7]
-
Use a Higher Magnetic Field Strength: Higher field magnets provide greater sensitivity and spectral dispersion.
-
-
Sample Preparation:
-
Increase Sample Concentration: A higher concentration of the analyte will lead to a stronger NMR signal.
-
Use a Smaller Diameter NMR Tube: For mass-limited samples, using a smaller diameter NMR tube (e.g., 1.5 mm) can increase the effective concentration.[6]
-
-
Isotopic Labeling Strategy:
Quantitative Data Summary for NMR Analysis
| Parameter | Recommended Setting/Method | Rationale |
| Probe Type | Cryoprobe | Significantly increases signal-to-noise ratio. |
| Relaxation Delay (d1) | 5 x T1 | Allows for full nuclear relaxation, maximizing signal.[7] |
| Pulse Sequence | INEPT / DEPT | Enhances sensitivity for protonated carbons.[7] |
| Sample Volume | Use of smaller diameter NMR tubes (e.g., 1.5 mm) | Increases effective concentration for mass-limited samples.[6] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of DL-Methionine-¹³C in Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (DL-Methionine-¹³C,¹⁵N).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40 °C.
-
Derivatization:
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: LC-MS/MS Analysis of DL-Methionine-¹³C in Cell Lysate
-
Cell Lysis and Protein Precipitation: Lyse cells in an appropriate buffer and precipitate proteins with ice-cold methanol (4:1 methanol to lysate volume) containing the internal standard.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4 °C.
-
Supernatant Collection and Drying: Transfer the supernatant to a new tube and dry under vacuum.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Column: Use a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, hold for 1 minute, then decrease to 40% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. Monitor the appropriate precursor-to-product ion transitions for both DL-Methionine-¹³C and the internal standard.
-
Visualizations
Caption: The Methionine Cycle and Transsulfuration Pathway.[10][11][12]
Caption: Experimental workflow for GC-MS analysis of DL-Methionine-¹³C.
Caption: Troubleshooting logic for low signal-to-noise in MS analysis.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of methionine and selenomethionine in food matrices by gas chromatography mass spectrometry after aqueous derivatization with triethyloxonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 11. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Background Noise in DL-Methionine-¹³C Mass Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and correcting for background noise in DL-Methionine-¹³C mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in DL-Methionine-¹³C mass spectrometry experiments?
Background noise in mass spectrometry can originate from various sources, broadly categorized as chemical, electronic, and environmental. In the context of ¹³C labeling experiments, chemical noise is often the most significant contributor and can arise from:
-
Solvent and Reagent Contamination: Impurities in solvents, even in high-purity grades, can introduce background ions. Common contaminants include polyethylene glycol (PEG) and polypropylene glycol (PPG) from detergents, plasticizers (e.g., phthalates) from containers, and other organic molecules.[1][2]
-
Sample Matrix: Complex biological samples can contain endogenous compounds that interfere with the signal of your target analyte.[1]
-
LC-MS System Contamination: Residuals from previous analyses (carryover), column bleed, and contaminants from tubing, fittings, and seals can all contribute to background noise.[2][3]
-
Environmental Contaminants: Dust particles, which can be a major source of keratin, and volatile organic compounds from the laboratory environment can be ionized and detected.[4][5][6]
-
Degradation of DL-Methionine-¹³C: Methionine can be oxidized to methionine sulfoxide, which may appear as a background signal.[7][8][9][10]
Q2: What is natural isotopic abundance and why is it important to correct for it?
Naturally occurring stable isotopes of elements (e.g., ¹³C, ¹⁵N, ¹⁸O) are present in all molecules, including your analyte and derivatization agents.[11][12] In stable isotope labeling experiments, the mass spectrometer measures the total abundance of each mass isotopologue. Therefore, the signal from the experimentally introduced ¹³C label is combined with the signal from naturally present heavy isotopes.[11][13] Correcting for this natural abundance is crucial to accurately determine the true level of ¹³C incorporation from the tracer and to avoid misinterpretation of labeling patterns and metabolic fluxes.[11][12][13]
Q3: What are some common m/z values for background contaminants that I should be aware of?
Identifying the m/z values of common contaminants can help in diagnosing the source of background noise. The table below lists some frequently observed background ions.
| m/z (Da) | Compound/Ion Type | Potential Source |
| 44.0 | CO₂ | Air, gas supply |
| 149.08 | Phthalate fragment | Plasticware (e.g., tubes, well plates)[14] |
| 279.2 | Dibutyl phthalate (DBP) | Plasticizer[14] |
| 391.3 | Di(2-ethylhexyl) phthalate (DEHP) | Plasticizer[14] |
| Various (series of peaks separated by 44 Da) | Polyethylene glycol (PEG) | Detergents, personal care products[1][2] |
| Various | Keratins | Skin, hair, dust[4][5][6] |
| 166.05 | Methionine Sulfoxide (unlabeled) | Oxidation of methionine[7][8][9][10] |
| 171.05 | DL-Methionine-¹³C₅ Sulfoxide | Oxidation of labeled methionine |
Q4: What software or algorithms can I use for background subtraction and natural abundance correction?
Several tools are available to aid in data processing. For natural abundance correction, software packages like IsoCorrectoR and AccuCor2 are commonly used.[15] These tools typically require the elemental formula of the analyte and use matrix-based methods to calculate the corrected mass isotopomer distribution.[11][12] For general background subtraction, many mass spectrometry software suites include built-in algorithms. More advanced algorithms, such as those that use control samples to create a background profile, can also be employed for more thorough noise removal.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common background noise issues.
Issue 1: High, Unstable Baseline in the Total Ion Chromatogram (TIC)
Symptoms: The baseline of your TIC is significantly elevated and may show random fluctuations, obscuring low-intensity peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high, unstable baseline.
Issue 2: Presence of Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, including blank injections.
Troubleshooting Logic:
Caption: Logic for troubleshooting specific, recurring background peaks.
Experimental Protocols
Protocol 1: Systematic Cleaning of an LC-MS System
This protocol outlines a general procedure for cleaning an LC-MS system to reduce background noise. Manufacturer-specific recommendations should always be consulted.
-
System Flush:
-
Disconnect the column.
-
Flush the entire LC system, including the autosampler, with a series of high-purity solvents. A common sequence is:
-
LC-MS grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
Flush each solvent for at least 30 minutes at a flow rate appropriate for your system.
-
-
Ion Source Cleaning:
-
Follow the manufacturer's instructions to safely vent the mass spectrometer and remove the ion source.
-
Disassemble the ion source components (e.g., capillary, skimmer, lenses).
-
Sonciate the metal components in a sequence of methanol, acetonitrile, and water (15 minutes each).
-
Allow all components to dry completely before reassembly.
-
-
System Equilibration and Blank Analysis:
-
Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
-
Perform several blank injections (injecting only your mobile phase) to ensure the background noise has been sufficiently reduced.
-
Protocol 2: Correction for Natural Isotope Abundance
This protocol describes the general steps for correcting measured mass isotopomer distributions.
-
Acquire Data for Unlabeled Standard: Analyze a sample containing the unlabeled version of your analyte (DL-Methionine) under the same experimental conditions as your labeled samples. This will provide the natural abundance distribution.
-
Extract Raw Data: For both the unlabeled and ¹³C-labeled samples, extract the ion intensities for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Calculate Fractional Abundances: For each sample, normalize the intensity of each isotopologue by dividing it by the sum of all isotopologue intensities. This gives you the measured Mass Isotopomer Distribution (MID).
-
Perform Correction: Use a software tool (e.g., IsoCorrectoR) or a custom script to perform the natural abundance correction. This typically involves:
-
Validate Correction: Apply the correction algorithm to your unlabeled control data. The corrected M+0 abundance should be close to 100%, with other isotopologues close to zero.[11]
Data Presentation
Table 1: Common Background Contaminants and their m/z Values
| Contaminant Class | Specific Compound/Fragment | Common m/z (Da) | Likely Source |
| Plasticizers | Phthalate Fragment | 149.08[14] | Plastic labware[14] |
| Dibutyl phthalate (DBP) | 279.2[14] | Plastic labware[14] | |
| Di(2-ethylhexyl) phthalate (DEHP) | 391.3[14] | Plastic labware[14] | |
| Polymers | Polyethylene glycol (PEG) | Series of peaks with 44 Da spacing[1] | Detergents, cosmetics[1][2] |
| Proteins | Keratin fragments | Various | Skin, hair, dust[4][5][6] |
| Solvent Clusters/Adducts | Sodium Adducts | [M+23]⁺ | Glassware, reagents[16] |
| Potassium Adducts | [M+39]⁺ | Glassware, reagents[16] | |
| Analyte Degradation | Methionine Sulfoxide (unlabeled) | 166.05[7][8][9][10] | Sample oxidation |
| DL-Methionine-¹³C₅ Sulfoxide | 171.05 | Sample oxidation |
Table 2: Example of Signal-to-Noise (S/N) Improvement After Cleaning
Note: This is illustrative data. Actual improvements will vary based on the system and level of contamination.
| Condition | Average Baseline Noise (counts) | Signal Intensity (counts) | Signal-to-Noise Ratio (S/N) |
| Before Cleaning | 50,000 | 500,000 | 10 |
| After System Flush | 20,000 | 500,000 | 25 |
| After Ion Source Cleaning | 5,000 | 500,000 | 100 |
Signaling Pathways and Workflows
Caption: Relationship between noise sources, troubleshooting, and data correction.
References
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. benchchem.com [benchchem.com]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Methionine sulfoxide, DL- | C5H11NO3S | CID 847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Methionine sulfoxide (HMDB0002005) [hmdb.ca]
- 9. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. msvision.com [msvision.com]
Strategies to improve the efficiency of DL-Methionine-13C labeling protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their DL-Methionine-13C labeling experiments.
Troubleshooting Guides
Problem: Low Incorporation Efficiency of 13C-Methionine
Q1: My mass spectrometry (or NMR) results show low incorporation of 13C-Methionine into my target protein. What are the potential causes and how can I troubleshoot this?
A1: Low incorporation efficiency is a common issue in stable isotope labeling experiments. Several factors can contribute to this problem. Here’s a step-by-step guide to diagnose and resolve the issue:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Depletion of Unlabeled Methionine | 1. Optimize Pre-culture Conditions: Grow your initial cell culture in a medium lacking methionine to deplete internal stores before transferring to the 13C-labeling medium. 2. Increase Incubation Time in Labeling Medium: Allow sufficient time for the cells to consume the unlabeled methionine and start utilizing the 13C-labeled source. This is particularly crucial for slow-growing cells. | Increased percentage of 13C-labeled protein, ideally >95%. |
| Metabolic Scrambling | 1. Use Auxotrophic Strains: Employ cell lines (e.g., E. coli methionine auxotrophs) that cannot synthesize their own methionine. This forces the cells to use the provided 13C-labeled methionine. 2. Optimize Growth Conditions: High cell densities can sometimes lead to metabolic stress and scrambling. Ensure optimal aeration and nutrient levels. | Minimal to no detection of 13C label in other amino acids, confirming specific incorporation into methionine residues. |
| Suboptimal Concentration of 13C-Methionine | 1. Titrate 13C-Methionine Concentration: The optimal concentration can vary between cell types and expression systems. Perform a dose-response experiment to find the lowest concentration that yields maximal incorporation without being toxic. For mammalian cells, adding an excess of the labeled amino acid (e.g., 10-fold) can significantly improve incorporation.[1] | Identification of the optimal 13C-Methionine concentration for your specific experimental setup. |
| Issues with the Labeling Reagent | 1. Verify Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. 2. Consider L-Methionine-13C: While DL-Methionine is often used, the L-isomer is the biologically active form. In some systems, using L-Methionine-13C might lead to more efficient incorporation.[2] | Consistent and reproducible high-level incorporation of the 13C label. |
| Cell Health and Viability | 1. Monitor Cell Health: Ensure that the labeling conditions are not adversely affecting cell viability. Check for signs of stress or toxicity. 2. Optimize Induction/Transfection Conditions: For recombinant protein expression, ensure that the induction or transfection protocols are optimized for the labeling medium. | Healthy cell culture with robust protein expression and high incorporation efficiency. |
Problem: Ambiguous or Complex Mass Spectra
Q2: My mass spectra of the 13C-labeled protein are difficult to interpret, showing multiple peaks or unexpected mass shifts. How can I resolve this?
A2: Complex mass spectra can arise from several factors, including incomplete labeling, methionine oxidation, and the presence of natural isotopes.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Labeling | 1. Refer to "Low Incorporation Efficiency" section: Address the root causes of incomplete labeling. 2. Data Analysis Software: Utilize software that can deconvolve isotopic envelopes and quantify the percentage of labeled and unlabeled species. | Clearer mass spectra with distinct peaks corresponding to the fully labeled protein. |
| Methionine Oxidation | 1. Minimize Oxidation During Sample Prep: Use fresh buffers, avoid prolonged exposure to air, and consider adding antioxidants. 2. Alkylation of Unoxidized Methionines: Before digestion, alkylate the unoxidized methionine residues. This prevents artificial oxidation during sample processing and allows for accurate quantification of the initially oxidized and unoxidized populations. | Reduced or eliminated artifactual methionine oxidation, leading to cleaner and more accurate mass spectra. |
| Natural Isotope Abundance | 1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to resolve the isotopic fine structure. 2. Isotope Distribution Calculators: Use software to model the expected isotopic distribution of your labeled peptide, taking into account the natural abundance of isotopes. Compare the theoretical model with your experimental data to confirm labeling. | Accurate identification and quantification of the 13C-labeled species, distinguishing it from the natural isotope envelope. |
| Contaminants | 1. Thorough Sample Cleanup: Ensure your protein sample is free from contaminants from the culture medium or purification process. Use appropriate desalting and purification steps. | Cleaner spectra with reduced background noise and interfering peaks. |
Frequently Asked Questions (FAQs)
Q3: What is a typical incorporation efficiency I can expect for 13C-Methionine labeling?
A3: The achievable incorporation efficiency depends on the expression system and the optimization of the protocol.
| Expression System | Typical Incorporation Efficiency | Reference |
| E. coli (Prototrophic strains) | 70-90% | [3] |
| E. coli (Methionine auxotrophic strains) | >90% | [3] |
| Mammalian Cells (e.g., HEK293) | >94% (with excess labeled methionine) | [1][4] |
Q4: Should I use this compound or L-Methionine-13C?
A4: L-Methionine is the biologically active isomer directly used in protein synthesis. DL-Methionine is a racemic mixture, and the D-isomer needs to be converted to the L-form by the enzyme D-amino acid oxidase (DAAO). While DL-Methionine is often more cost-effective, L-Methionine can lead to more efficient incorporation, particularly in systems with low DAAO activity. For critical experiments requiring the highest possible incorporation efficiency, L-Methionine-13C is recommended.[2]
Q5: How can I prevent metabolic scrambling of the 13C label?
A5: Metabolic scrambling occurs when the 13C label from methionine is transferred to other metabolites. To prevent this:
-
Use Methionine Auxotrophic Strains: These strains cannot synthesize methionine and are therefore forced to utilize the exogenously supplied 13C-methionine.
-
Optimize Culture Conditions: Avoid stressing the cells (e.g., with very high cell densities or nutrient limitation), as this can trigger alternative metabolic pathways.
-
Minimize Incubation Time: Once sufficient labeling has been achieved, harvest the cells to prevent further metabolic conversion of the labeled methionine.
Q6: What is the best way to quantify the incorporation efficiency of 13C-Methionine?
A6:
-
Mass Spectrometry (MS): This is the most common and accurate method. By analyzing the mass shift of the intact protein or its tryptic peptides, you can determine the percentage of incorporation. High-resolution mass spectrometry is recommended for resolving isotopic patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR studies, the intensity of the 13C-edited signals compared to the non-labeled signals can be used to quantify incorporation.
Experimental Protocols
Protocol 1: 13C-Methionine Labeling in E. coli
This protocol is a general guideline and may require optimization for your specific protein and E. coli strain.
-
Pre-culture: Inoculate a single colony of your E. coli expression strain into a rich medium (e.g., LB) and grow overnight at 37°C with shaking.
-
Main Culture (Unlabeled Growth): The next day, inoculate a larger volume of minimal medium (e.g., M9) with the overnight culture to an OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and Labeling:
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed minimal medium containing 13C-glucose as the sole carbon source and the desired concentration of DL- or L-Methionine-13C. Omit unlabeled methionine.
-
Induce protein expression with IPTG (or your specific inducer).
-
Continue to grow the culture at the optimal temperature for your protein expression for the desired amount of time (typically 4-16 hours).
-
-
Harvesting: Pellet the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 2: 13C-Methionine Labeling in Mammalian Cells (HEK293)
This protocol is adapted for suspension cultures of HEK293 cells.
-
Cell Expansion: Expand your HEK293 suspension culture in your standard growth medium to the desired cell density.
-
Medium Exchange:
-
Pellet the cells by gentle centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cells in a methionine-free labeling medium.
-
Add DL- or L-Methionine-13C to the desired final concentration. A 10-fold excess over the normal methionine concentration is a good starting point to ensure high incorporation.[1]
-
-
Transfection/Induction and Labeling:
-
Perform transfection or induction according to your established protocol.
-
Culture the cells for the required duration for protein expression (typically 48-72 hours).
-
-
Harvesting: Pellet the cells and proceed with protein purification.
Visualizations
Caption: Workflow for 13C-Methionine labeling in E. coli and mammalian cells.
Caption: Simplified pathway of this compound metabolism and incorporation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized procedure to generate heavy isotope and selenomethionine-labeled proteins for structure determination using Escherichia coli-based expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
Validation & Comparative
Validating Mass Spectrometry Data from DL-Methionine-13C Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods and software for validating mass spectrometry data derived from DL-Methionine-13C stable isotope tracing experiments. We offer a detailed examination of experimental protocols, quantitative data validation techniques, and software performance to aid researchers in making informed decisions for their metabolic flux analysis studies.
Data Presentation: Quantitative Comparison of Validation Methods
Accurate validation of mass spectrometry data is paramount for reliable metabolic flux analysis. Key performance metrics include accuracy, precision, and the ability to correct for natural isotope abundance. Below is a comparison of common data validation approaches.
| Validation Method | Key Performance Metric | Typical Performance Range | Advantages | Limitations |
| Correction for Natural Isotope Abundance | Accuracy of Mass Isotopologue Distribution (MID) | Deviation from theoretical MID < 2% | Essential for accurate flux calculations, removes bias from naturally occurring heavy isotopes. | Requires accurate knowledge of elemental composition of the analyte and derivatization agents. |
| Use of Labeled Standards | Precision (Relative Standard Deviation, RSD) | < 5-10% for biological replicates | Provides a direct measure of analytical variability and can be used for absolute quantification. | Can be expensive and may not be available for all metabolites of interest. |
| Comparison to Theoretical Isotopic Distributions | Goodness-of-fit (e.g., Chi-square test) | p-value > 0.05 | A straightforward method to assess the quality of mass spectral data for a known compound. | Sensitive to instrument calibration and resolution. |
| Analysis of Multiple Fragments | Consistency of Labeling Patterns | Consistent enrichment across fragments | Can provide positional information about the isotope label, increasing confidence in pathway identification. | Requires fragmentation of the metabolite and knowledge of fragmentation patterns. |
Experimental Protocols
A robust experimental protocol is the foundation of high-quality mass spectrometry data. Below is a detailed methodology for a typical this compound tracer experiment.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.
-
Media Preparation: Prepare culture medium containing a known concentration of this compound, replacing the unlabeled methionine. All other components of the medium should remain unchanged.
-
Isotope Labeling: Remove the standard culture medium and replace it with the prepared 13C-labeled medium.
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of isotope incorporation.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography. A common approach for amino acids is Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A time-based gradient from high to low organic phase concentration.
-
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode to acquire data for all ions within a specified mass range.
-
Data-Dependent MS/MS: Acquire fragmentation data for ions of interest to confirm their identity.
-
Software Comparison for 13C-MFA Data Analysis
Several software packages are available for processing and analyzing data from stable isotope tracing experiments. The choice of software can significantly impact the accuracy and efficiency of metabolic flux analysis.
| Software | Key Features | Advantages | Limitations |
| 13CFLUX2 | Comprehensive suite for 13C-MFA, supports steady-state and isotopic non-stationary experiments.[1] | High-performance algorithms, supports large-scale models, and offers flexibility in workflow design.[1] | Can have a steep learning curve due to its extensive functionalities. |
| INCA (Isotopomer Network Compartmental Analysis) | Performs both steady-state and isotopically non-stationary MFA.[2] | User-friendly interface, supports various types of labeling data, and allows for simultaneous fitting of multiple experiments.[2] | May be less computationally efficient for very large and complex models compared to 13CFLUX2. |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for efficient modeling of isotope labeling systems. | Computationally efficient, suitable for large-scale metabolic networks. | Primarily focused on steady-state analysis. |
| OpenFlux | Open-source software for 13C-based metabolic flux analysis. | Freely available and customizable, good for educational purposes and for researchers who want to modify the source code. | May lack some of the advanced features and support of commercial software. |
Mandatory Visualization
Experimental Workflow for this compound Tracer Analysis
Caption: Workflow for this compound stable isotope tracing experiments.
Methionine Metabolism and Associated Pathways
The metabolism of methionine is central to several key cellular processes, including protein synthesis, methylation reactions, and the production of antioxidants. This compound is used as a tracer to investigate the flux through these interconnected pathways.
The primary pathways of interest are the Methionine Cycle and the Transsulfuration Pathway .[1][3]
-
Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be re-methylated to regenerate methionine.
-
Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.[1]
Caption: Key pathways in methionine metabolism traced by this compound.
References
Cross-Validation of DL-Methionine-¹³C Metabolic Flux Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic flux models for DL-Methionine-¹³C, focusing on their cross-validation and performance. It is designed to assist researchers in selecting the appropriate models and experimental approaches for their specific research needs in understanding methionine metabolism, particularly in the context of disease and drug development.
Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions, providing a detailed snapshot of cellular metabolism. The methodology involves introducing a substrate labeled with a stable isotope of carbon (¹³C), such as DL-Methionine-¹³C, into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites, typically using mass spectrometry (MS), researchers can computationally estimate the intracellular metabolic fluxes. This technique is considered the gold standard for quantifying fluxes in living cells.[1][2]
A significant challenge in applying ¹³C-MFA to methionine metabolism is the mixing of intracellular and extracellular metabolite pools. This can prevent the system from reaching an isotopic steady state, which is a requirement for standard stationary MFA.[3][4] To address this, non-stationary MFA (INST-MFA) approaches have been developed. These methods analyze the transient labeling patterns of metabolites before an isotopic steady state is achieved.[5][6]
Comparative Analysis of Methionine Flux Models
Direct comparative studies applying different metabolic flux models to the same DL-Methionine-¹³C tracer dataset are limited in the published literature. However, we can compare the features and performance of different modeling approaches based on available data from various studies. The primary distinction lies between stationary and non-stationary models.
Stationary vs. Non-Stationary Models
Stationary ¹³C-MFA assumes that the metabolic system is in a steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. It also assumes that the isotopic labeling of metabolites has reached a steady state. While simpler to implement, this assumption is often violated in studies of methionine metabolism in mammalian cells due to the slow turnover of large extracellular methionine pools.[3][4]
Isotopically Non-Stationary ¹³C-MFA (INST-MFA) does not require the system to be at an isotopic steady state. Instead, it analyzes the time-course of isotopic labeling to determine metabolic fluxes.[5][6] This approach is particularly well-suited for studying methionine metabolism in systems where achieving an isotopic steady state is impractical.[3][4][7]
A key study by Shlomi et al. presents an analytical approach for quantifying methionine metabolic fluxes that specifically accounts for the mixing of intracellular and extracellular pools, a common issue that precludes the use of standard stationary MFA.[3][4] Their non-stationary approach provides a robust method for analyzing methionine metabolism in cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data on methionine metabolic fluxes from a study utilizing a non-stationary analytical approach in human fibrosarcoma cell lines (HT1080M+ and HT1080M-). This data highlights the differences in methionine metabolism based on the expression of methylthioadenosine phosphorylase (MTAP), an enzyme frequently deleted in cancer.
Table 1: Methionine Metabolic Fluxes in Human Fibrosarcoma Cell Lines [3][8]
| Flux | HT1080M+ (MTAP-positive) (nmol/µL-cells/h) | HT1080M- (MTAP-negative) (nmol/µL-cells/h) | Description |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | Rate of methionine uptake from the culture medium. |
| Transmethylation (v4) | 0.12 ± 0.02 | 0.11 ± 0.015 | Flux through the transmethylation cycle, where SAM serves as a methyl donor. |
| Propylamine Transfer (v2) | 0.12 ± 0.02 | 0.11 ± 0.015 | Flux of the propylamine group from SAM for polyamine biosynthesis. |
| Methionine Synthase (v5) | 0.03 ± 0.02 | 0.02 ± 0.01 | Remethylation of homocysteine to methionine. |
| Ornithine Decarboxylase | Not reported directly, but flux increases 2-fold in MTAP-negative cells. | Flux increases 2-fold compared to MTAP-positive cells. | A key enzyme in polyamine biosynthesis. |
Table 2: Comparison of Model Validation Approaches
| Validation Method | Description | Advantages | Limitations |
| Chi-squared (χ²) Test | A goodness-of-fit test that compares the measured labeling data with the model-predicted data.[9][10] | Widely used and implemented in many ¹³C-MFA software packages. | Can be unreliable if measurement errors are not accurately known.[11] May lead to overfitting or underfitting of the model.[11][12] |
| Independent Validation Data | The model is trained on one set of data and validated on a separate, independent dataset.[11][12] | More robust to uncertainties in measurement errors.[11] Provides a better assessment of the model's predictive power. | Requires additional experimental data. The novelty of the validation data is crucial for effective validation.[12] |
| Parsimonious ¹³C-MFA (p¹³CMFA) | A secondary optimization is performed to find the solution that minimizes the total reaction flux within the feasible solution space.[13] | Can help to identify a unique solution when the system is underdetermined. Can integrate other omics data, such as gene expression. | The assumption of minimizing total flux may not always be biologically accurate. |
Experimental Protocols
Key Experiment: Non-Stationary ¹³C-Methionine Labeling and LC-MS Analysis
This protocol is based on the methodology described by Shlomi et al. for quantifying methionine metabolic fluxes in mammalian cells.[3][8]
1. Cell Culture and Labeling:
-
Human fibrosarcoma cell lines (HT1080M+ and HT1080M-) are grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% dialyzed fetal bovine serum.
-
For labeling experiments, cells are switched to a medium containing [U-¹³C₅]-methionine.
-
Samples of both intracellular metabolites and the extracellular medium are collected at multiple time points (e.g., 0, 1, 6, 12, 24, 42 hours) to capture the labeling kinetics.
2. Metabolite Extraction:
-
The culture medium is aspirated, and the cells are washed with cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding a cold extraction solvent (e.g., 80:20 methanol/water) at -80°C.
-
The cell lysate is collected for analysis.
3. LC-MS Analysis:
-
Liquid chromatography-mass spectrometry (LC-MS) is used to measure the total abundance and isotopic labeling patterns of methionine and related metabolites (e.g., S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), homocysteine) in both intracellular and extracellular samples.
4. Computational Flux Analysis:
-
The time-course data of isotopic labeling is used to calculate the metabolic fluxes.
-
The analytical approach accounts for the mixing of intracellular and extracellular methionine pools by using a set of derived equations that relate the labeling kinetics to the underlying fluxes.
Visualizing Metabolic Pathways and Workflows
Methionine Metabolism Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-stationary (13)C-metabolic flux ratio analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p13CMFA: Parsimonious 13C metabolic flux analysis | PLOS Computational Biology [journals.plos.org]
A Comparative Analysis of DL-Methionine-¹³C and L-Methionine-¹³C for Stable Isotope Labeling
An essential guide for researchers in proteomics, metabolomics, and drug development on selecting the appropriate ¹³C-labeled methionine for achieving optimal labeling efficiency in stable isotope-based studies.
In the realm of quantitative proteomics and metabolic research, stable isotope labeling is a cornerstone for the accurate measurement of dynamic cellular processes. Methionine, an essential amino acid, is frequently used in its ¹³C-labeled form to track protein synthesis, turnover, and post-translational modifications. Commercially, both L-Methionine-¹³C and a racemic mixture of DL-Methionine-¹³C are available. While the latter is often more cost-effective, a critical evaluation of their respective labeling efficiencies is paramount for experimental design and data interpretation. This guide provides an objective comparison of DL-Methionine-¹³C and L-Methionine-¹³C, supported by metabolic data and a detailed experimental protocol for direct comparison.
Metabolic Fate: The Key to Labeling Efficiency
The fundamental difference in the labeling efficiency between L-Methionine-¹³C and DL-Methionine-¹³C lies in their distinct metabolic pathways. L-methionine is the biologically active enantiomer that is directly incorporated into proteins by the translational machinery.[1] In contrast, the D-isomer of methionine, which constitutes 50% of the DL-methionine mixture, cannot be directly used for protein synthesis.[1]
For the ¹³C label from D-methionine to be incorporated into a polypeptide chain, it must first undergo enzymatic conversion to L-methionine. This process is primarily carried out by the enzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[2][3] In the case of D-methionine, this intermediate is α-keto-γ-methylthiobutyric acid. A subsequent transamination reaction then converts this α-keto acid to L-methionine. This two-step conversion process introduces potential inefficiencies, as not all D-methionine may be successfully converted to the L-form.[4]
Quantitative Comparison of Labeling Efficiency
| Parameter | L-Methionine-¹³C | DL-Methionine-¹³C | Key Considerations |
| Biological Activity | Directly incorporated into proteins. | Only the L-isomer (50%) is directly incorporated. The D-isomer requires enzymatic conversion. | The multi-step conversion of the D-isomer can be a rate-limiting factor.[4] |
| Relative Bioavailability | 100% | Reported to be between 87.6% and 101% of L-methionine in animal studies.[5][6] | Bioavailability in in-vitro cell culture may differ from in-vivo animal studies. |
| Potential for Label Loss | Minimal loss through metabolic pathways other than protein incorporation. | The D-isomer has a higher potential for excretion or metabolism through alternative pathways, leading to loss of the ¹³C label.[4][7] | Studies have shown higher urinary excretion of D-methionine compared to L-methionine.[7] |
| Cost-Effectiveness | Generally more expensive. | Typically more affordable due to a simpler chemical synthesis process. | The potential for lower labeling efficiency may offset the initial cost savings. |
Experimental Protocols
To empower researchers to make an informed decision based on their specific experimental system, a detailed protocol for a head-to-head comparison of the labeling efficiency of L-Methionine-¹³C and DL-Methionine-¹³C is provided below. This protocol is based on standard methodologies for stable isotope labeling in cell culture followed by mass spectrometry-based proteomic analysis.
Protocol: Comparative Analysis of L-Methionine-¹³C and DL-Methionine-¹³C Labeling Efficiency
1. Cell Culture and Labeling:
-
Cell Line: Select a mammalian cell line of interest (e.g., HEK293, HeLa, A549).
-
Media Preparation: Prepare methionine-free RPMI or DMEM. Supplement with 10% dialyzed fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Experimental Groups:
-
Group 1 (L-Met-¹³C): Supplement methionine-free medium with a standard concentration of L-Methionine-¹³C (e.g., 100 µM).
-
Group 2 (DL-Met-¹³C): Supplement methionine-free medium with the same total concentration of DL-Methionine-¹³C (e.g., 100 µM).
-
Control Group (Unlabeled): Supplement methionine-free medium with the same concentration of unlabeled L-methionine.
-
-
Labeling Procedure:
-
Culture cells in standard complete medium until they reach approximately 70-80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells in the respective labeling media for a duration equivalent to at least 5-6 cell doublings to ensure maximum incorporation.
-
2. Protein Extraction and Digestion:
-
Harvest the cells from each group.
-
Wash the cell pellets with PBS to remove any residual labeled media.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Perform in-solution or in-gel tryptic digestion of the proteins.
3. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Search the MS data against a relevant protein database.
-
Calculate the ¹³C incorporation efficiency for each experimental group by determining the ratio of the intensity of the ¹³C-labeled peptide to the total intensity (labeled + unlabeled) for a set of identified methionine-containing peptides.
-
Compare the average incorporation efficiency between the L-Methionine-¹³C and DL-Methionine-¹³C groups.
Visualizing the Metabolic and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of L- and DL-methionine and the experimental workflow for their comparison.
Caption: Metabolic fate of L- and DL-Methionine-¹³C.
Caption: Workflow for comparing labeling efficiencies.
Conclusion and Recommendation
Based on the metabolic pathways, L-Methionine-¹³C is expected to provide a higher and more direct labeling efficiency compared to DL-Methionine-¹³C. The enzymatic conversion required for the D-isomer in the DL-mixture introduces a potential bottleneck and a source of label loss. While DL-Methionine-¹³C may be a more economical option, researchers should be aware that this could come at the cost of reduced labeling efficiency.
For experiments where maximal and consistent incorporation of the ¹³C label is critical for data accuracy and reproducibility, L-Methionine-¹³C is the recommended choice. However, if cost is a significant constraint and the experimental system is known to have high D-amino acid oxidase activity, DL-Methionine-¹³C could be considered. It is highly advisable to perform a pilot experiment as outlined in this guide to determine the actual labeling efficiency in the specific cell line and experimental conditions being used. This empirical data will provide the most reliable basis for choosing the appropriate labeled methionine for your research needs.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. scispace.com [scispace.com]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 5. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: DL-Methionine-¹³C vs. ¹⁵N-Methionine for Protein Turnover Studies
In the dynamic field of proteomics and metabolic research, accurately quantifying protein turnover—the balance between protein synthesis and degradation—is critical for understanding cellular homeostasis, disease progression, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids are indispensable tools for these measurements. This guide provides a detailed comparison of two commonly used methionine tracers, DL-Methionine-¹³C and ¹⁵N-methionine, to assist researchers in selecting the appropriate tool for their protein turnover studies.
Principle of Protein Turnover Measurement
Protein turnover studies using stable isotopes rely on the "precursor-product" principle. A labeled amino acid (the precursor) is introduced into the biological system. This tracer is then incorporated into newly synthesized proteins (the product). By measuring the rate of incorporation of the labeled amino acid into the protein pool over time, typically using mass spectrometry, researchers can calculate the fractional synthesis rate (FSR) of proteins.
Comparison of DL-Methionine-¹³C and ¹⁵N-Methionine Tracers
The choice between DL-Methionine-¹³C and ¹⁵N-methionine hinges on the position of the stable isotope and its metabolic fate. DL-Methionine-¹³C is typically labeled on the carboxyl carbon, while ¹⁵N-methionine is labeled on the amino nitrogen. This fundamental difference has significant implications for tracer stability and data interpretation.
A key metabolic pathway for methionine is transmethylation, where it is converted to S-adenosylmethionine (SAM), the universal methyl donor. In this process, the carboxyl group can be lost, potentially leading to an underestimation of protein synthesis if the ¹³C label is on this position. The ¹⁵N on the amino group, however, is retained within the amino acid backbone during most metabolic processes, making it a more stable tracer for protein synthesis studies.[1]
Another important consideration is the use of a DL-racemic mixture versus the pure L-isomer. Biological systems almost exclusively utilize L-amino acids for protein synthesis.[2] While the D-isomer of methionine can be converted to the L-isomer in the body, this process can be slow and may introduce variability.[2][3]
Table 1: Key Differences and Considerations
| Feature | DL-Methionine-¹³C (Carboxyl-labeled) | ¹⁵N-Methionine (Amino-labeled) |
| Label Position | ¹³C on the carboxyl group (-COOH) | ¹⁵N on the amino group (-NH₂) |
| Metabolic Stability | The ¹³C label can be lost during transmethylation and other metabolic reactions involving decarboxylation. | The ¹⁵N label is generally retained within the amino acid backbone during protein synthesis.[1] |
| Tracer Form | Often supplied as a DL-racemic mixture. The D-isomer must be converted to the L-isomer for use.[3] | Typically available as the biologically active L-isomer. |
| Potential for Error | Risk of underestimating the true protein synthesis rate due to label loss. | Lower risk of tracer loss, providing a more direct measure of incorporation. |
| Primary Application | Can be used for protein turnover, but requires careful consideration of metabolic pathways. | Widely used for protein synthesis and metabolic flux studies due to label stability.[1] |
Quantitative Data from Protein Turnover Studies
Table 2: Representative Fractional Synthesis Rates (FSR) of Human Mixed Muscle Protein
| Tracer Used | Physiological State | FSR (% per hour) | Reference |
| L-[ring-¹³C₆]-phenylalanine | Fasted | 0.051 ± 0.004 | [4] |
| L-[ring-¹³C₆]-phenylalanine | Fed | 0.066 ± 0.005 | [4] |
| L-[¹³C₆]-phenylalanine | Fasted (Lean) | 0.054 ± 0.003 | [5] |
| L-[¹³C₆]-phenylalanine | Post-Exercise (Lean) | 0.078 ± 0.008 | [5] |
| L-[ring-²H₅]-phenylalanine | Fasted (Young) | ~0.025 | |
| L-[ring-²H₅]-phenylalanine | Post-prandial (Young) | ~0.055 |
Note: The data in this table are compiled from different studies and are not a direct comparison of the tracers under identical conditions. They serve to provide a general range of expected FSR values.
Experimental Protocols
The following is a generalized protocol for measuring muscle protein synthesis using a stable isotope-labeled methionine tracer.
1. Subject Preparation and Tracer Administration:
-
Subjects typically fast overnight to achieve a post-absorptive state.
-
A baseline blood sample is collected.
-
A primed, constant intravenous infusion of the labeled methionine tracer (e.g., L-[¹⁵N]-methionine) is initiated. The priming dose helps to rapidly achieve isotopic equilibrium in the precursor pool.
2. Sample Collection:
-
Blood samples are collected at regular intervals throughout the infusion to monitor plasma amino acid enrichment.
-
Muscle tissue biopsies (e.g., from the vastus lateralis) are obtained at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
3. Sample Processing:
-
Plasma: Plasma is separated from blood samples, and amino acids are extracted.
-
Muscle Tissue: The muscle biopsy sample is immediately frozen in liquid nitrogen. The tissue is then homogenized, and proteins are precipitated. The protein pellet is washed to remove free amino acids and then hydrolyzed to break it down into its constituent amino acids.
4. Derivatization and Mass Spectrometry Analysis:
-
The isolated amino acids from both plasma and hydrolyzed muscle protein are chemically modified (derivatized) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
The isotopic enrichment of the tracer amino acid is determined using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For low enrichment levels, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) offers the highest precision.
5. Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the classic precursor-product equation:
-
FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100
-
Where:
-
E_p is the change in enrichment of the tracer in the product (muscle protein) between the two biopsies.
-
E_precursor is the average enrichment of the tracer in the precursor pool (typically plasma or muscle intracellular free amino acids) over the infusion period.
-
t is the time in hours between the biopsies.
-
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow, the key signaling pathway regulating protein synthesis, and the metabolic fate of the different methionine tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Accuracy of DL-Methionine-¹³C as a Metabolic Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic research, the accuracy of tracers is paramount for elucidating complex cellular processes. DL-Methionine, a racemic mixture of D- and L-isomers, is often considered as a cost-effective alternative to the pure L-enantiomer for stable isotope tracing studies. This guide provides an objective comparison of DL-Methionine-¹³C and L-Methionine-¹³C as metabolic tracers, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison: DL-Methionine-¹³C vs. L-Methionine-¹³C
The primary concern when using DL-Methionine-¹³C as a tracer is the metabolic fate of the D-isomer and its potential to influence the accuracy of metabolic flux analysis. While the L-isomer is directly incorporated into metabolic pathways, the D-isomer must first be converted to L-methionine. This conversion, primarily occurring in the liver and kidneys, can introduce variability and potential inaccuracies in tracing studies.
Key Performance Metrics:
| Parameter | DL-Methionine | L-Methionine | Key Findings |
| Bioavailability | Lower | Higher | L-methionine is directly utilized by the body for protein synthesis and other metabolic functions. The D-isomer in DL-methionine requires enzymatic conversion to the L-form, which can be inefficient and lead to a portion being excreted without being utilized[1]. |
| Metabolic Conversion | Requires conversion of D-isomer to L-isomer | Directly utilized | The conversion of D-methionine to L-methionine is a two-step enzymatic process that can add energetic costs to the cell and may not be 100% efficient[2]. |
| Incorporation into Protein | Lower in some tissues | Higher | Studies in broiler chicks using ¹⁴C-labeled tracers have shown that while the liver and kidneys show equivalent incorporation from both tracers, other tissues exhibit lower incorporation from DL-methionine[3]. |
| Excretion | Higher | Lower | A study comparing ¹⁴C-labeled L-methionine and DL-methionine found a significantly higher excretion rate for the DL-form, indicating that not all of the administered tracer is metabolically available[3]. |
| Effect on Growth Performance | Less effective | More effective | In broiler chickens, supplementation with L-methionine has been shown to result in greater body weight gain compared to DL-methionine, particularly in later growth stages[4]. |
Experimental Protocols
To accurately assess and compare the metabolic tracing capabilities of DL-Methionine-¹³C and L-Methionine-¹³C, a robust experimental design is crucial. Below is a generalized protocol for a comparative study in a cell culture model.
Protocol: Comparative Metabolic Tracing of DL-Methionine-¹³C and L-Methionine-¹³C in Cell Culture
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in a standard growth medium.
- For the experiment, switch the cells to a methionine-deficient medium supplemented with either DL-Methionine-¹³C or L-Methionine-¹³C at a known concentration.
- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
2. Metabolite Extraction:
- At each time point, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
- Extract metabolites using a cold solvent mixture, such as 80% methanol.
- Separate the soluble metabolites from the protein pellet by centrifugation.
3. Protein Hydrolysis and Amino Acid Analysis:
- Hydrolyze the protein pellet (e.g., using 6N HCl at 110°C for 24 hours).
- Analyze the amino acid composition and the isotopic enrichment of methionine in the protein hydrolysate to determine the rate of protein synthesis.
4. Derivatization and GC-MS Analysis:
- Dry the metabolite extracts.
- Derivatize the metabolites to increase their volatility for gas chromatography (GC) analysis. A common method involves methoximation followed by silylation.
- Analyze the derivatized samples using a GC-mass spectrometer (GC-MS) to separate and identify metabolites and to determine their mass isotopomer distributions, which reveal the incorporation of ¹³C.
5. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Calculate the fractional enrichment of ¹³C in methionine and downstream metabolites over time.
- Use metabolic flux analysis (MFA) software to model the data and estimate metabolic fluxes through key pathways.
- Compare the calculated fluxes and labeling patterns between the DL-Methionine-¹³C and L-Methionine-¹³C conditions to assess the accuracy and potential biases of the DL-form.
Visualizing Methionine Metabolism and Experimental Workflow
To better understand the metabolic fate of methionine and the experimental process for its tracing, the following diagrams are provided.
Caption: Key pathways of methionine metabolism.
Caption: Experimental workflow for comparative metabolic tracing.
Conclusion and Recommendations
The choice between DL-Methionine-¹³C and L-Methionine-¹³C as a metabolic tracer depends on the specific research question and the required level of accuracy.
-
For studies requiring the highest accuracy and quantitative metabolic flux analysis, L-Methionine-¹³C is the recommended tracer. Its direct incorporation into metabolic pathways minimizes the potential for artifacts arising from the conversion of the D-isomer.
-
DL-Methionine-¹³C may be a suitable, cost-effective alternative for qualitative or semi-quantitative studies where the primary goal is to trace the general fate of methionine. However, researchers must be aware of the potential for lower bioavailability and incomplete conversion of the D-isomer, which could lead to an underestimation of metabolic fluxes.
When using DL-Methionine-¹³C, it is advisable to perform parallel experiments with L-Methionine-¹³C to validate the findings and to quantify any potential discrepancies. Ultimately, a thorough understanding of the metabolic differences between the D- and L-isomers is essential for the accurate interpretation of data from studies using DL-Methionine-¹³C as a metabolic tracer. A novel stable isotope tracer approach using methyl[D3]-13C-methionine has shown promise in simultaneously measuring muscle protein synthesis and breakdown in vitro, suggesting potential for broader applications with further validation[5].
References
- 1. Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. Comparative metabolism of L-methionine, DL-methionine and DL-2-hydroxy 4-methylthiobutanoic acid by broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Methionine-13C and Other Stable Isotope Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Methionine-13C with other stable isotope tracers used in metabolic research. By examining their performance, applications, and the supporting experimental data, this document aims to assist researchers in selecting the most suitable tracer for their specific experimental needs.
Introduction to Stable Isotope Tracing with Methionine
Methionine is a critical essential amino acid involved in numerous metabolic processes, including protein synthesis, one-carbon metabolism, and the production of S-adenosylmethionine (SAM), the universal methyl donor. Stable isotope-labeled methionine analogues are invaluable tools for tracing the fate of methionine through these pathways, providing insights into cellular metabolism in both healthy and diseased states. The choice of isotope (e.g., 13C, 15N, 2H) and the position of the label within the methionine molecule are critical determinants of the specific metabolic questions that can be addressed.
Performance Comparison of Methionine Stable Isotope Tracers
The selection of a stable isotope tracer for methionine is dependent on the specific application, the analytical platform available, and the desired metabolic insights. Below is a comparison of commonly used methionine isotopologues.
| Tracer | Primary Applications | Advantages | Disadvantages |
| This compound | Metabolic flux analysis of one-carbon metabolism, protein synthesis.[1][2] | - Stable Label: The 13C label is integrated into the carbon backbone and is not susceptible to exchange.[3] - Minimal Isotopic Effect: Less likely to alter enzymatic reactions or chromatographic behavior compared to deuterated tracers.[3] - Versatile Labeling: Can be uniformly or positionally labeled to probe different aspects of methionine metabolism. | - Higher Cost: Generally more expensive to synthesize than deuterated or 15N-labeled counterparts.[] - Complex Mass Spectra: In uniformly labeled tracers, fragmentation during mass spectrometry can be complex. |
| L-Methionine-15N | Protein synthesis and degradation studies, nitrogen flux analysis.[][5] | - Directly Traces Nitrogen: Ideal for studying the fate of the amino group in transamination and protein synthesis.[] - Clearer Mass Spectra Background: Lower natural abundance of 15N (0.37%) compared to 13C (1.1%) can result in a cleaner background in mass spectrometry.[] | - Limited Metabolic Information: Does not provide information on the fate of the carbon skeleton of methionine. |
| Deuterated (2H) Methionine | Protein synthesis, pharmacokinetic studies.[6] | - Lower Cost: Generally less expensive to synthesize than 13C-labeled tracers.[3] | - Isotopic Effects: The mass difference between 1H and 2H can alter enzymatic reactions and chromatographic retention times, potentially leading to inaccurate quantification.[3] - Label Instability: Deuterium atoms at certain positions can be susceptible to exchange with protons in the solvent.[3] |
| Multi-labeled Methionine (e.g., [methyl-D3]-13C-methionine) | Simultaneous measurement of multiple metabolic pathways (e.g., protein synthesis and breakdown).[7] | - Multiplexed Analysis: Allows for the simultaneous quantification of different metabolic fates of methionine from a single tracer.[7] | - Complex Synthesis and Data Analysis: The synthesis of multi-labeled tracers is more complex and expensive, and the analysis of the resulting data can be challenging. |
Experimental Data Summary
While direct head-to-head comparisons of all methionine isotopologues in a single study are limited, the literature provides valuable data on the performance of individual tracers.
Table 1: Comparison of Deuterium Oxide (D2O) and L-[ring-13C6]-phenylalanine for Measuring Muscle Protein Synthesis (MPS)
| Tracer | Postabsorptive MPS (%·h−1) | Postprandial MPS (%·h−1) |
| D2O | 0.050 ± 0.007 | 0.088 ± 0.008 |
| L-[ring-13C6]-phenylalanine | 0.065 ± 0.004 | 0.089 ± 0.006 |
| Data from a study comparing acute measurements of MPS in humans. While not a direct comparison of methionine tracers, this study highlights the comparable utility of different stable isotopes for measuring protein synthesis and the potential for minor quantitative differences between methods. |
Table 2: Quantification of Muscle Protein Synthesis (MPS) and Breakdown (MPB) using [methyl-D3]-13C-methionine
| Time Point | MPS Rate (%/h) | MPB Rate (nmol/mg protein/h) |
| 4 h | 2.2 ± 0.1 | - |
| 6 h | 2.6 ± 0.1 | - |
| 24 h | - | Consistent rates observed |
| 48 h | 1.4 ± 0.01 | Increased rates observed |
| This study demonstrates the unique capability of a multi-labeled methionine tracer to simultaneously measure both protein synthesis and breakdown in a skeletal muscle cell model.[7] |
Signaling Pathways and Experimental Workflows
Methionine Metabolism Signaling Pathway
Methionine metabolism is central to cellular function, encompassing the methionine cycle for SAM production, the transsulfuration pathway for cysteine synthesis, and the salvage pathway for recycling methionine from its metabolic byproducts.
Caption: Overview of major methionine metabolic pathways.
General Experimental Workflow for Stable Isotope Tracing
The workflow for a stable isotope tracing experiment typically involves cell culture and labeling, sample preparation, and analysis by mass spectrometry.
Caption: A typical experimental workflow for stable isotope tracing.
Experimental Protocols
Cell Culture and Isotope Labeling
Objective: To label cellular metabolites with this compound.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
Isotope labeling medium (standard medium lacking methionine, supplemented with this compound)
-
Phosphate-buffered saline (PBS), ice-cold
Protocol:
-
Culture cells in standard medium to the desired confluency (typically 70-80%).
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add the pre-warmed isotope labeling medium containing this compound.
-
Incubate the cells for a time course determined by the specific metabolic pathway under investigation to approach isotopic steady state.[1][2]
Metabolite Extraction
Objective: To extract labeled metabolites from the cells while preserving their isotopic enrichment.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold extraction solvent (e.g., 80:20 methanol/water) stored at -80°C
Protocol:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add the ice-cold extraction solvent to quench metabolic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
LC-MS/MS Analysis for Methionine Isotopologues
Objective: To separate and quantify the different isotopologues of methionine and its downstream metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
LC Method (Example):
-
Column: A suitable reversed-phase column for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 100% B over a specified time to elute methionine and related metabolites.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL of the metabolite extract.
MS/MS Method (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect specific precursor-to-product ion transitions for each isotopologue of interest.
-
Data Analysis: The resulting data is processed to determine the relative abundance of each isotopologue, which is then used to calculate metabolic fluxes.[1][2]
GC-MS Analysis of Amino Acids (Alternative to LC-MS)
Objective: To analyze the isotopic enrichment of protein-bound amino acids.
Protocol:
-
Protein Hydrolysis: Hydrolyze the protein pellet (from the metabolite extraction step) in 6M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acids to make them volatile for GC analysis. A common method is a two-step derivatization with methoxyamine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
-
GC Separation: Separate the derivatized amino acids on a suitable GC column.
-
MS Analysis: Analyze the eluting compounds by mass spectrometry to determine the isotopic enrichment of each amino acid.[9][10]
Conclusion
This compound is a versatile and reliable tracer for studying a wide range of metabolic pathways. Its stable carbon label and minimal isotopic effects make it a preferred choice for many metabolic flux analysis studies. However, the selection of the optimal tracer ultimately depends on the specific research question. For studies focused on nitrogen metabolism, 15N-labeled methionine is a superior choice. For researchers on a tighter budget, deuterated methionine may be a viable alternative, provided that potential isotopic effects are carefully considered. The development of multi-labeled tracers, such as [methyl-D3]-13C-methionine, offers exciting new possibilities for simultaneously probing multiple aspects of methionine metabolism, providing a more comprehensive picture of cellular function. A thorough understanding of the advantages and limitations of each tracer, coupled with robust experimental design and analytical methods, is crucial for obtaining accurate and meaningful insights into the complex world of cellular metabolism.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Evaluating the Biological Equivalence of DL-Methionine-¹³C to Native Methionine: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological equivalence of DL-Methionine-¹³C and native L-Methionine. It synthesizes experimental data to evaluate their metabolic fate and functional implications, offering a critical resource for researchers utilizing stable isotope-labeled methionine in their studies.
Introduction to Methionine Isomers and Isotope Labeling
Methionine, an essential sulfur-containing amino acid, exists in two stereoisomeric forms: L-Methionine and D-Methionine. In biological systems, L-Methionine is the naturally occurring and directly utilizable form for protein synthesis and various metabolic processes.[1][2] DL-Methionine is a racemic mixture containing equal amounts of both L- and D-isomers.[1][2] The incorporation of a stable isotope, such as Carbon-13 (¹³C), into the methionine molecule creates a tracer that allows for the non-invasive in vivo tracking and quantification of its metabolic pathways. DL-Methionine-¹³C, therefore, serves as a tool to investigate the metabolic fate of both isomers simultaneously.
Metabolic Fate and Bioavailability: A Comparative Analysis
While L-Methionine is directly incorporated into metabolic pathways, D-Methionine must first be converted into its L-isomer to be utilized by the body.[3] This conversion primarily occurs in the liver and kidneys through a two-step enzymatic process. This conversion is a critical factor in determining the overall biological equivalence of DL-Methionine to L-Methionine.
Numerous studies in animal models have been conducted to determine the relative bioavailability (RBV) of DL-Methionine compared to L-Methionine. The findings, while variable depending on the species and the response criteria measured, provide valuable insights into the efficiency of D-Methionine conversion.
Table 1: Relative Bioavailability of DL-Methionine Compared to L-Methionine in Animal Studies
| Species | Response Criteria | Relative Bioavailability of DL-Met (%) | Reference |
| Broiler Chickens | Average Daily Gain | 141.5 | [4] |
| Broiler Chickens | Feed Efficiency | 189.1 | [4] |
| Weaned and Growing Pigs | Nitrogen Retention | 94-106 | [5] |
| Nursery Pigs | Average Daily Gain | 69.4 | [4] |
| Nursery Pigs | Feed Efficiency | 81.3 | [4] |
These data suggest that while the D-isomer of methionine can be effectively converted to the L-form, its bioavailability may not always be 100% equivalent to that of pure L-Methionine, particularly in younger animals or when evaluating specific metabolic efficiencies.
Key Metabolic Pathways of Methionine
Methionine plays a central role in several crucial metabolic pathways:
-
The Methionine Cycle: This cycle is fundamental for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation.[6][7][8]
-
The Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine, a precursor for the major intracellular antioxidant, glutathione.[6][7]
The metabolism of both the L-isomer from native methionine and the converted L-isomer from D-methionine follows these same pathways. The efficiency of the initial conversion of D- to L-methionine is the primary determinant of the overall metabolic flux from the D-isomer.
Caption: Metabolic fate of DL-Methionine-¹³C versus native L-Methionine.
Experimental Protocol: The ¹³C-Methionine Breath Test
A key experimental method for assessing the in vivo metabolism of methionine is the ¹³C-Methionine Breath Test. This non-invasive technique provides a dynamic measure of hepatic mitochondrial function.[9][10][11][12][13]
Principle:
Following the administration of ¹³C-labeled methionine, the molecule undergoes metabolism in the liver. The ¹³C-labeled methyl group is cleaved and ultimately oxidized to ¹³CO₂, which is then exhaled in the breath. The rate of ¹³CO₂ exhalation reflects the rate of methionine metabolism and mitochondrial oxidative capacity.
Typical Protocol:
-
Baseline Breath Sample: A baseline breath sample is collected from the subject after a period of fasting.[9]
-
Administration of ¹³C-Methionine: A weight-based dose of L-[1-¹³C]-Methionine is administered orally or intravenously.[9][13]
-
Serial Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.[9][11]
-
Isotope Ratio Mass Spectrometry (IRMS) Analysis: The collected breath samples are analyzed by IRMS to determine the ratio of ¹³CO₂ to ¹²CO₂.[9]
-
Data Analysis: The results are typically expressed as the change in ¹³CO₂ enrichment over baseline and the cumulative percentage of the administered ¹³C dose recovered in the breath over time.[11][12]
Caption: Experimental workflow for the ¹³C-Methionine Breath Test.
Methionine and Cellular Signaling: The mTOR Pathway
Methionine, through its metabolite S-adenosylmethionine (SAM), plays a crucial role in regulating the mTOR (mechanistic target of rapamycin) signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1][14] The mTOR complex 1 (mTORC1) is activated by amino acids, including methionine, leading to the promotion of protein synthesis.[15][16] Recent research has identified SAMTOR as a sensor of SAM levels, which in turn modulates mTORC1 activity.[1][14]
Caption: Methionine's role in the mTORC1 signaling pathway.
Conclusion
DL-Methionine-¹³C can be considered a biologically equivalent tracer to native L-Methionine, with the caveat that the D-isomer must first undergo enzymatic conversion to the L-form. The efficiency of this conversion can influence the overall bioavailability and metabolic flux, particularly in certain physiological states or species. For researchers designing metabolic studies, it is crucial to consider this conversion step when interpreting data from experiments using DL-Methionine-¹³C. The ¹³C-Methionine Breath Test provides a robust method for the in vivo assessment of methionine metabolism. Understanding the intricate roles of methionine in key signaling pathways, such as mTOR, further highlights the importance of accurately tracing its metabolic fate in both health and disease.
References
- 1. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 4. tandfonline.com [tandfonline.com]
- 5. 119 Bioavailability of L-Methionine in comparison to DL-Methionine for nitrogen retention of weaned and growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [13C]Methionine breath test: a novel method to detect antiretroviral drug-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Isotopic Tracers for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, elucidating the intricate network of metabolic pathways is paramount for understanding disease and developing novel therapeutics. Stable isotope tracers, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are powerful tools for dynamically tracking the flow of atoms through these networks. The choice of isotopic tracer is a critical experimental design parameter that significantly impacts the precision and accuracy of metabolic flux analysis (MFA). This guide provides an objective comparison of different isotopic tracers, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research questions.
Data Presentation: Comparing Tracer Performance in Cancer Cell Metabolism
To illustrate the impact of tracer selection on the precision of flux estimates, we present a comparative analysis based on the work of Metallo et al. (2009), who investigated the performance of various ¹³C-labeled glucose and glutamine tracers in the A549 lung cancer cell line. The following table summarizes the 95% confidence intervals for key metabolic fluxes in central carbon metabolism, as determined computationally using different tracers. A smaller confidence interval indicates a more precise flux estimate. The baseline flux values were experimentally determined using a mixture of [U-¹³C₆]glucose and [1-¹³C]glucose.
| Metabolic Pathway | Reaction | Baseline Flux (relative to Glucose Uptake of 100) | [1,2-¹³C₂]glucose | [U-¹³C₆]glucose | [U-¹³C₅]glutamine |
| Glycolysis | Glucose-6-phosphate isomerase (PGI) | 85.2 | ± 1.2 | ± 2.5 | ± 15.1 |
| Phosphofructokinase (PFK) | 75.4 | ± 1.5 | ± 3.1 | ± 18.2 | |
| Pyruvate kinase (PYK) | 95.1 | ± 2.1 | ± 4.3 | ± 20.5 | |
| Pentose Phosphate Pathway (PPP) | Glucose-6-phosphate dehydrogenase (G6PDH) | 9.8 | ± 0.8 | ± 1.9 | ± 5.6 |
| Transketolase (TKT1) | 5.2 | ± 0.5 | ± 1.1 | ± 3.2 | |
| TCA Cycle | Citrate synthase (CS) | 65.3 | ± 4.5 | ± 6.8 | ± 2.3 |
| Isocitrate dehydrogenase (IDH) | 62.1 | ± 5.1 | ± 7.9 | ± 2.8 | |
| α-ketoglutarate dehydrogenase (AKGDH) | 40.7 | ± 6.2 | ± 9.1 | ± 3.5 | |
| Malic enzyme (ME) | 20.3 | ± 3.3 | ± 5.7 | ± 2.1 | |
| Anaplerosis | Pyruvate carboxylase (PC) | 15.6 | ± 2.8 | ± 4.9 | ± 1.9 |
Key Observations:
-
[1,2-¹³C₂]glucose provides the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway.[1]
-
[U-¹³C₅]glutamine is superior for resolving fluxes within the TCA cycle and anaplerotic reactions.[1]
-
[U-¹³C₆]glucose , a commonly used tracer, offers a reasonable overview but is less precise for specific pathways compared to the more targeted tracers.
Experimental Protocols
The following protocols are based on the methodologies described by Metallo et al. (2009) for ¹³C-metabolic flux analysis in mammalian cells.[1]
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tracer Introduction: After 24 hours, replace the medium with fresh medium containing the desired ¹³C-labeled tracer. For example, to replicate the comparative study, parallel cultures would be established with medium containing either [1,2-¹³C₂]glucose, [U-¹³C₆]glucose, or [U-¹³C₅]glutamine at a concentration of 11 mM glucose and 2 mM glutamine.
-
Isotopic Steady State: Incubate the cells for a sufficient period to achieve isotopic steady state. For central carbon metabolism in rapidly proliferating mammalian cells, this is typically 24-48 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Derivatization: Dry the metabolite extracts under a stream of nitrogen gas. Re-suspend the dried metabolites in a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and incubate at 70°C for 1 hour.
-
GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.
-
Data Analysis: The raw mass spectrometry data is corrected for the natural abundance of ¹³C. The resulting mass isotopomer distributions are then used for metabolic flux analysis.
Statistical Analysis of Isotopic Enrichment
To compare the isotopic enrichment between different experimental groups (e.g., cells grown with different tracers), appropriate statistical tests should be employed.
-
For comparing two groups: An independent samples t-test is suitable if the data are normally distributed and have equal variances. If these assumptions are not met, the Mann-Whitney U test (a non-parametric alternative) should be used.
-
For comparing more than two groups: A one-way analysis of variance (ANOVA) is appropriate for normally distributed data with equal variances. If the assumptions for ANOVA are violated, the Kruskal-Wallis test (a non-parametric alternative) is recommended.
Post-hoc tests (e.g., Tukey's HSD for ANOVA or Dunn's test for Kruskal-Wallis) can be used to identify which specific groups differ from each other.
Mandatory Visualization
The following diagrams illustrate key concepts in metabolic flux analysis using different isotopic tracers.
Caption: Overview of central carbon metabolism showing entry points of ¹³C-glucose and ¹³C-glutamine.
Caption: General experimental workflow for a ¹³C-metabolic flux analysis study.
References
Inter-laboratory Comparison of DL-Methionine-¹³C Analysis: A Technical Guide
This guide provides a comparative overview of the analytical performance for DL-Methionine-¹³C, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development.[][2] The data presented herein is a synthesized representation from typical inter-laboratory proficiency tests, reflecting the expected performance of modern analytical laboratories. This document is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of analytical methodologies and potential collaborators.
Quantitative Data Summary
The following table summarizes the performance of participating laboratories in a hypothetical inter-laboratory comparison for the quantification of DL-Methionine-¹³C in a standardized human plasma matrix. The results highlight the precision and accuracy achievable with current analytical technologies.
| Laboratory ID | Method | Stated Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | Coefficient of Variation (%) |
| Lab A | LC-MS/MS | 50.0 | 49.2 | 1.8 | 98.4 | 3.7 |
| Lab B | GC-C-IRMS | 50.0 | 51.1 | 2.5 | 102.2 | 4.9 |
| Lab C | LC-MS/MS | 50.0 | 48.7 | 2.1 | 97.4 | 4.3 |
| Lab D | HPLC-UV | 50.0 | 52.5 | 4.5 | 105.0 | 8.6 |
| Lab E | GC-MS | 50.0 | 50.8 | 3.3 | 101.6 | 6.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the analysis of DL-Methionine-¹³C using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of DL-Methionine-¹³C using GC-C-IRMS
This method is adapted from established procedures for compound-specific isotope analysis of amino acids.[3][4]
1. Sample Preparation:
- Protein Hydrolysis: To liberate methionine from proteins, samples are subjected to acid hydrolysis using 6 M HCl at 150°C for 70 minutes under a nitrogen atmosphere.[4]
- Purification: For complex matrices, purification of the amino acid fraction may be necessary using strong cation-exchange chromatography to remove interfering substances like carbohydrates and lipids.[3]
- Derivatization: The amino acids are converted to their N-acetyl methyl ester (NACME) derivatives to make them volatile for gas chromatography. This involves a two-step process of esterification followed by acetylation.[3][4]
2. GC-C-IRMS Analysis:
- Instrumentation: A Thermo Trace GC 1310 gas chromatograph coupled to a Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer via a GC IsoLink II combustion interface is utilized.[3]
- Chromatographic Separation: The NACME derivatives are separated on an Agilent DB 35 column (60 m x 0.32 mm ID, 1.5 µm film thickness) with a suitable temperature program.[3]
- Combustion and Isotope Ratio Measurement: The separated compounds are combusted at 1000°C to CO₂ and N₂. The resulting gases are introduced into the IRMS to determine the ¹³C/¹²C ratio.[3]
3. Quality Control:
- Replicate measurements of quality control materials are performed every 5-10 samples to monitor instrument performance.[3]
- Pure amino acid standards with known isotopic compositions are used for calibration and are traceable to primary isotopic reference materials.[3]
Protocol 2: Quantification of DL-Methionine-¹³C using LC-MS/MS
This protocol is based on common methods for the analysis of amino acids in biological fluids.[5][6]
1. Sample Preparation:
- Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile or methanol, to remove large proteins.
- Derivatization (Optional): While not always necessary with LC-MS/MS, derivatization can improve chromatographic separation and ionization efficiency.
- Dilution: The sample is diluted to an appropriate concentration with the initial mobile phase.
2. LC-MS/MS Analysis:
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.
- Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the molecular ion of DL-Methionine-¹³C) to a specific product ion.
3. Quality Control:
- A calibration curve is generated using standards of known DL-Methionine-¹³C concentrations.
- Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure accuracy and precision.
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and a relevant metabolic pathway for DL-Methionine-¹³C.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Methionine Metabolism Pathway.
References
- 2. chempep.com [chempep.com]
- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling DL-Methionine-¹³C
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds like DL-Methionine-¹³C is paramount. While the ¹³C isotope is stable and non-radioactive, the chemical properties of the molecule warrant careful adherence to safety protocols to minimize exposure and ensure experimental integrity.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Core Safety and Handling Summary
DL-Methionine, as a white crystalline powder, can cause eye, skin, and respiratory tract irritation.[2] The primary safety concern is the inhalation of dust particles and direct contact.[2][3] Therefore, minimizing dust generation is a critical aspect of safe handling.[2] Although considered non-hazardous under GHS classifications, it is prudent to treat all laboratory chemicals with caution.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for handling DL-Methionine-¹³C. The following table summarizes the required PPE:
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | To prevent eye irritation from dust particles.[2][4][5] |
| Skin Protection | Nitrile gloves and a lab coat. | To prevent skin irritation and contamination.[2][4][5] |
| Respiratory Protection | Generally not required with adequate ventilation. Use a NIOSH-approved respirator if dust cannot be controlled. | To prevent respiratory tract irritation from dust inhalation.[2][6] |
Quantitative Data Summary
The following table summarizes key quantitative data for DL-Methionine. Note that this data is for the unlabeled compound and is expected to be nearly identical for the ¹³C labeled version.
| Property | Value | Source |
| CAS Number | 59-51-8 | [2][7] |
| Molecular Formula | C₅H₁₁NO₂S | [5] |
| Molecular Weight | 149.21 g/mol | [5] |
| Melting Point | 281 °C (decomposes) | [4][5] |
| Solubility | Soluble in dilute acids, alkalies, and water. Insoluble in alcohol. | [4][5] |
| Oral LD₅₀ (Rat) | > 10,000 mg/kg | [6] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal ensures both safety and compliance.
Experimental Workflow
The following diagram outlines the standard workflow for handling DL-Methionine-¹³C in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for DL-Methionine.[8]
-
Put on all required personal protective equipment, including a lab coat, safety glasses, and gloves.[4][5]
-
Prepare the work area by ensuring it is clean and uncluttered.[9] Work in a well-ventilated area, preferably in a chemical fume hood or a designated powder weighing station to minimize dust exposure.[8][10]
-
-
Handling :
-
Weighing : When weighing the powder, avoid pouring it directly from the bottle to prevent spills.[10] Use a spatula or scoop to transfer small amounts.[10] Keep the container closed when not in use.[10]
-
Dissolution : When dissolving the powder, add it slowly to the solvent. If working with a hazardous material in solution, work over disposable bench covers.[10]
-
-
Cleanup and Disposal :
-
Spills : In case of a spill, avoid generating dust.[2] Vacuum or sweep up the material and place it into a suitable, sealed disposal container.[2][4] Clean the spill site with an appropriate solvent or cleaning solution.[10]
-
Decontamination : After handling, decontaminate all surfaces, including the exterior of vials and equipment, as dust may cling to them.[10] Wet cleaning methods are preferable to dry sweeping to avoid aerosolizing the powder.[10]
-
Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.[6]
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[2] Wash clothing before reuse.[2]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[2]
By adhering to these guidelines, researchers can safely and effectively utilize DL-Methionine-¹³C in their work, fostering a secure and productive laboratory environment.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. valudor.com [valudor.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. dl-Methionine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. multichemindia.com [multichemindia.com]
- 7. carlroth.com [carlroth.com]
- 8. uwlax.edu [uwlax.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
